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  • Product: 5-(4-Formylphenyl)picolinic acid
  • CAS: 566198-33-2

Core Science & Biosynthesis

Foundational

Vibrational Spectroscopy of Bifunctional Heteroaromatics: An In-Depth IR Characterization Guide for 5-(4-Formylphenyl)picolinic Acid

Executive Summary 5-(4-Formylphenyl)picolinic acid is a highly versatile bifunctional molecule, frequently utilized as a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Formylphenyl)picolinic acid is a highly versatile bifunctional molecule, frequently utilized as a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced pharmaceutical intermediates. Structurally, it combines a highly reactive para-formylphenyl group with a strongly chelating picolinic acid (pyridine-2-carboxylic acid) moiety.

For researchers and drug development professionals, accurately characterizing this molecule via Infrared (IR) Spectroscopy is critical for verifying structural integrity, assessing purity, and monitoring coordination states during synthesis. This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the theoretical assignment, quantitative analysis, and experimental validation of the IR absorption peaks for 5-(4-Formylphenyl)picolinic acid.

Theoretical Framework & Mechanistic Spectral Insights

To accurately interpret the IR spectrum of 5-(4-Formylphenyl)picolinic acid, one must dissect the molecule into its constituent functional domains. Each domain exhibits distinct vibrational modes governed by quantum mechanical selection rules and local electronic environments [1].

The Aldehyde Moiety (-CHO)

The formyl group attached to the phenyl ring provides some of the most diagnostic peaks in the spectrum:

  • C=O Stretching: Because the carbonyl group is conjugated with the aromatic π -system, the electron density in the C=O double bond is slightly delocalized. This reduces the force constant, shifting the absorption from a typical aliphatic baseline (~1725 cm⁻¹) down to 1695–1710 cm⁻¹ .

  • C-H Stretching (Fermi Resonance): The aldehydic C-H stretch is uniquely identifiable due to Fermi resonance —a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H in-plane bending vibration. This causality results in a distinct doublet appearing at approximately 2820 cm⁻¹ and 2720 cm⁻¹ [2].

The Picolinic Acid Moiety (-COOH on Pyridine)

The carboxylic acid group situated ortho to the pyridine nitrogen introduces complex spectral dynamics due to hydrogen bonding:

  • O-H Stretching: In the solid state, carboxylic acids form strong intermolecular dimers. This results in a massive, broad absorption band spanning 3300 cm⁻¹ to 2500 cm⁻¹ .

  • C=O Stretching & Zwitterionic Behavior: While a standard aromatic carboxylic acid C=O stretch appears around 1710 cm⁻¹, picolinic acid derivatives frequently exhibit intramolecular hydrogen bonding or form zwitterions (pyridinium carboxylate) in the solid state. If zwitterionic, the standard C=O peak vanishes, replaced by an asymmetric carboxylate stretch (~1600–1650 cm⁻¹) and a symmetric stretch (~1380–1400 cm⁻¹) .

  • O-H Out-of-Plane Bending: A broad, medium-intensity band near 920 cm⁻¹ is characteristic of the carboxylic acid dimer.

The Heteroaromatic Scaffold (Benzene + Pyridine)
  • Aromatic C-H Stretching: Weak absorptions just above the sp³ threshold, typically between 3000–3100 cm⁻¹ .

  • Ring C=C and C=N Stretching: A series of sharp, variable-intensity peaks between 1450 cm⁻¹ and 1600 cm⁻¹ .

  • Out-of-Plane (OOP) C-H Bending: These low-frequency peaks are highly diagnostic of substitution patterns. The para-substituted benzene ring will show a strong OOP bend at 800–840 cm⁻¹ . The 2,5-disubstituted pyridine ring will exhibit bands around 830–860 cm⁻¹ and 730–770 cm⁻¹ [3].

Quantitative Data Summary

The following table synthesizes the predicted quantitative IR absorption data for 5-(4-Formylphenyl)picolinic acid, providing a quick-reference guide for spectral annotation.

Functional Group / ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality / Notes
O-H Stretch (Acid) 3300 – 2500Strong, Very BroadIntermolecular H-bonding (dimerization). Overlaps with C-H stretches.
C-H Stretch (Aromatic) 3100 – 3000Weak to Medium, Sharpsp² hybridized carbon-hydrogen stretching.
C-H Stretch (Aldehyde) ~2820 and ~2720Medium, DoubletFermi resonance between fundamental stretch and bending overtone.
C=O Stretch (Acid) 1710 – 1730Strong, SharpMay shift to ~1620 cm⁻¹ if zwitterion/carboxylate forms in solid state.
C=O Stretch (Aldehyde) 1695 – 1710Strong, SharpConjugation with the phenyl ring lowers the stretching frequency.
C=C / C=N (Rings) 1600, 1580, 1480Medium to StrongAromatic ring breathing and skeletal vibrations.
C-O Stretch (Acid) 1320 – 1210StrongCoupled with O-H in-plane bending.
O-H OOP Bend (Acid) ~920Medium, BroadDiagnostic of carboxylic acid dimers.
C-H OOP Bend (para) 800 – 840Strong, SharpDiagnostic of the 1,4-disubstituted phenyl ring.

Experimental Protocols: A Self-Validating System

To ensure maximum trustworthiness and reproducibility, IR spectra must be acquired using rigorous environmental controls. The presence of water vapor or poor sample preparation can obscure the critical 3300–2500 cm⁻¹ (O-H) and 1700 cm⁻¹ (C=O) regions.

Protocol A: KBr Pellet Transmission FTIR (Gold Standard for Solid State)

Why KBr? Potassium bromide is entirely transparent in the mid-IR region (4000–400 cm⁻¹). Transmission provides superior resolution for the broad O-H stretch compared to ATR, which can suffer from wavelength-dependent penetration depth anomalies.

  • Desiccation (Critical Step): Bake spectroscopic-grade KBr powder at 105°C for at least 4 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water will manifest as a massive peak at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will completely mask the picolinic acid O-H and formyl C=O stretches.

  • Sample Milling: In an agate mortar, gently grind 1–2 mg of 5-(4-Formylphenyl)picolinic acid with 100–150 mg of the dried KBr. Grind until the mixture is a fine, uniform powder to prevent light scattering (Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a standard 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3–5 minutes. The resulting pellet should be visually translucent.

  • Background Acquisition: Run a baseline scan of an empty sample compartment (or a pure KBr pellet) using 32 scans at 4 cm⁻¹ resolution. This subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient H₂O.

  • Sample Acquisition: Place the sample pellet in the beam path and acquire the spectrum under identical parameters (32 scans, 4 cm⁻¹ resolution).

Protocol B: ATR-FTIR (Rapid Screening)

Why ATR? Attenuated Total Reflectance requires zero sample preparation, preserving the native polymorphic state of the compound.

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to dry completely.

  • Background Scan: Collect a background spectrum of the clean, dry crystal.

  • Sample Application: Place 2–5 mg of the raw powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Insufficient pressure results in a low signal-to-noise ratio.

  • Acquisition & Correction: Scan the sample. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the varying depth of penetration across the wavelength spectrum.

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow required to achieve high-fidelity IR spectra for heteroaromatic compounds.

FTIR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation Strategy Start->Prep ATR ATR-FTIR (Non-destructive) Prep->ATR Rapid KBr KBr Pellet (Transmission) Prep->KBr High Res Bkg Background Scan (H₂O/CO₂ Suppression) ATR->Bkg KBr->Bkg Acq Data Acquisition (4000 - 400 cm⁻¹) Bkg->Acq Process Spectral Processing & Peak Assignment Acq->Process

FTIR analytical workflow for heteroaromatic compound characterization.

References

The theoretical assignments and methodological standards detailed in this whitepaper are grounded in the following authoritative texts and databases:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. Introduction to Spectroscopy. Cengage Learning.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 (Standard reference for IR spectra of constituent functional groups like benzaldehyde and picolinic acid).[Link]

Exploratory

Electronic and photophysical properties of 5-(4-Formylphenyl)picolinic acid

An in-depth analysis of 5-(4-Formylphenyl)picolinic acid reveals a highly versatile, structurally bifunctional molecule that bridges the gap between advanced photophysics and materials engineering. By combining the chela...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of 5-(4-Formylphenyl)picolinic acid reveals a highly versatile, structurally bifunctional molecule that bridges the gap between advanced photophysics and materials engineering. By combining the chelating prowess of a picolinic acid core with the extended π -conjugation and electrophilic reactivity of a 4-formylphenyl group, this compound serves as a critical building block in the development of phosphorescent transition-metal complexes, fluorescent probes, and covalently modified Metal-Organic Frameworks (MOFs).

This technical guide deconstructs the electronic properties, photophysical behavior, and application-driven experimental protocols associated with this unique Donor- π -Acceptor (D- π -A) system.

Molecular Architecture and Electronic Structure

The structural anatomy of 5-(4-Formylphenyl)picolinic acid dictates its electronic distribution. The molecule consists of two primary domains:

  • The Picolinic Acid Core: A bidentate chelating moiety (pyridine nitrogen and carboxylate oxygen) that acts as a strong electron-withdrawing group (EWG).

  • The 4-Formylphenyl Group: An extended π -system terminating in an aldehyde (-CHO), which is also a potent EWG.

Frontier Molecular Orbital (FMO) Dynamics

In its neutral state, the molecule exhibits a highly electron-deficient π -conjugated backbone. However, the photophysical properties are highly dependent on the protonation state of the carboxylic acid[1].

  • Protonated State (-COOH): Both ends of the molecule act as electron acceptors (A- π -A system). The Highest Occupied Molecular Orbital (HOMO) is delocalized across the central phenyl-pyridine bridge, while the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the formyl group.

  • Deprotonated State (-COO⁻): Upon deprotonation (e.g., in basic solvents or upon metal coordination), the carboxylate group becomes an electron donor. This transforms the molecule into a classic Push-Pull (D- π -A) system , significantly lowering the HOMO-LUMO energy gap and facilitating Intramolecular Charge Transfer (ICT) [2].

G A Carboxylate (-COO⁻) Electron Donor (D) B Phenyl-Pyridine Bridge π-Conjugation A->B Electron Push D Intramolecular Charge Transfer (ICT) A->D C Formyl (-CHO) Electron Acceptor (A) B->C Electron Pull C->D

Logical flow of Intramolecular Charge Transfer (ICT) in the deprotonated state.

Photophysical Properties

The photophysics of 5-(4-Formylphenyl)picolinic acid are governed by competing radiative and non-radiative decay pathways.

Absorption and Emission

The UV-Vis absorption spectrum is dominated by high-energy π→π∗ transitions (typically 260–290 nm) and lower-energy n→π∗ transitions (320–360 nm) originating from the pyridine nitrogen and carbonyl oxygens. Because the lowest-lying excited singlet state ( S1​ ) often possesses significant n→π∗ character, the molecule inherently exhibits weak fluorescence in non-polar solvents. According to El-Sayed's rule, the mixing of n→π∗ and π→π∗ states facilitates rapid Intersystem Crossing (ISC) to the triplet state ( T1​ ).

Solvatochromism

In polar solvents, the stabilization of the highly polar ICT excited state leads to a pronounced positive solvatochromism (a red-shift in emission wavelength as solvent polarity increases) [2].

Table 1: Predicted Electronic and Photophysical Parameters

Note: Values are representative of computational DFT (B3LYP/6-31G) and empirical trends for formyl-substituted picolinic acids.*

ParameterNeutral State (-COOH)Deprotonated State (-COO⁻)Coordinated to Ir(III)
HOMO Level -6.45 eV-5.80 eV-5.20 eV (Ir d-orbital mixing)
LUMO Level -2.95 eV-2.70 eV-2.85 eV
Bandgap ( Eg​ ) 3.50 eV3.10 eV2.35 eV
Absorption λmax​ 285 nm, 330 nm310 nm, 365 nm260 nm, 380 nm, 450 nm
Primary Emission Weak FluorescenceICT FluorescenceIntense Phosphorescence

Applications in Advanced Materials

A. Ancillary Ligands for Phosphorescent OLEDs (PhOLEDs)

Picolinic acid derivatives are benchmark ancillary ligands for heteroleptic Iridium(III) complexes, such as the famous blue-emitter FIrpic[3]. By utilizing 5-(4-Formylphenyl)picolinic acid as the ancillary ligand ( L∧X ), the formyl group serves two purposes:

  • Energy Level Tuning: The EWG nature of the formyl group stabilizes the LUMO, which can red-shift the emission or balance charge injection in OLED devices [4].

  • Polymer Anchoring: The reactive aldehyde allows the highly efficient phosphorescent Ir(III) center to be covalently grafted onto polymer backbones (via Schiff base or Wittig reactions) to create solution-processable OLED materials.

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 MLCT / LLCT Absorption S1->S0 Non-Radiative Decay T1 Triplet State (T1) S1->T1 ISC (100% Efficiency) T1->S0 Phosphorescence Metal Heavy Atom Effect (Ir/Ru) Spin-Orbit Coupling Metal->S1 Metal->T1

Photophysical pathways highlighting ISC enhancement via heavy-atom coordination.
B. Post-Synthetic Modification (PSM) of MOFs

Incorporating 5-(4-Formylphenyl)picolinic acid into a Metal-Organic Framework (either as a primary linker or a defect-compensating modulator) leaves free, uncoordinated formyl groups lining the MOF pores. Because aldehydes are highly reactive toward primary amines, these MOFs can undergo Covalent Post-Synthetic Modification (PSM) [5]. This allows researchers to attach complex, sensitive chiral catalysts or biological targeting groups that would otherwise be destroyed by the harsh solvothermal conditions required for initial MOF synthesis [6].

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols are designed with built-in validation steps.

Protocol 1: Synthesis of a Heteroleptic Ir(III) Complex

Objective: Coordinate 5-(4-Formylphenyl)picolinic acid to a chloro-bridged Ir(III) dimer. Causality Note: Traditional syntheses use 2-ethoxyethanol, which can cause transesterification or side reactions with the formyl group. We utilize 1,2-dimethoxyethane (DME) as a non-nucleophilic, polar aprotic alternative to ensure clean addition [7].

  • Dimer Preparation: Suspend 1.0 eq of the chloro-bridged dimer [(C∧N)2​Ir(μ−Cl)]2​ (e.g., using 2-phenylpyridine as the C∧N ligand) in anhydrous 1,2-dimethoxyethane (DME) under an argon atmosphere.

  • Ligand Addition: Add 2.5 eq of 5-(4-Formylphenyl)picolinic acid and 3.0 eq of anhydrous sodium carbonate ( Na2​CO3​ ). Validation: The Na2​CO3​ deprotonates the picolinic acid, turning it into a potent bidentate nucleophile.

  • Reflux & Monitor: Heat the mixture to 85°C for 12 hours. Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the non-polar dimer spot and the emergence of a highly luminescent (under 365 nm UV) polar spot confirms complexation.

  • Purification: Cool to room temperature, filter out inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography to isolate (C∧N)2​Ir(L∧X) .

Protocol 2: Covalent Post-Synthetic Modification of a MOF

Objective: Functionalize the pore surface of a Zr-based MOF containing the formyl ligand via Schiff base condensation.

  • Activation: Suspend 100 mg of the formyl-tagged MOF in anhydrous ethanol for 24 hours, replacing the solvent twice to remove trapped guest molecules.

  • Condensation Reaction: Add a 5-fold molar excess of the desired primary amine (e.g., an alkylamine or functionalized aniline) to the suspension. Add a catalytic amount of glacial acetic acid (1 drop per 10 mL). Causality Note: Mild acid catalysis activates the carbonyl carbon for nucleophilic attack without degrading the Zr-carboxylate MOF bonds.

  • Incubation: Heat gently at 60°C for 24 hours without stirring (to prevent mechanical degradation of the MOF crystals).

  • Validation (FT-IR & NMR): Wash the modified MOF thoroughly with ethanol. Self-Validation: Perform FT-IR spectroscopy. The disappearance of the sharp aldehyde C=O stretch at ~1700 cm⁻¹ and the appearance of an imine C=N stretch at ~1640 cm⁻¹ confirms successful covalent PSM [6]. Digestion of the MOF in DCl/DMSO−d6​ followed by 1H -NMR will quantify the conversion ratio.

G A Zr Precursors + Formyl Ligand B Solvothermal Synthesis (120°C, DMF) A->B C Porous MOF with Free -CHO Groups B->C Activation E Schiff Base Condensation (60°C, EtOH) C->E D Primary Amine (R-NH₂) + Acetic Acid (Cat.) D->E F Covalently Functionalized MOF (Imine Linkages) E->F FT-IR Validation

Covalent post-synthetic modification workflow utilizing the reactive formyl group.

References

  • Zhang, G., et al. "Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes." Organic Electronics, 2010. URL:[Link]

  • Athira, P., et al. "Intramolecular Charge Transfer and Stimuli-Responsive Emission in Cholesterol-Appended Phenothiazine–Cyanostyryl-Based Donor–Acceptor Systems." The Journal of Physical Chemistry A, ACS Publications, 2024. URL:[Link]

  • Liu, S., et al. "Photophysical Properties of the Series fac- and mer-(1-Phenylisoquinolinato-N∧C2′)x(2-phenylpyridinato-N∧C2′)3−xIridium(III) (x = 1−3)." Inorganic Chemistry, ACS Publications, 2010. URL:[Link]

  • Laskar, I. R., et al. "Photophysical and Electrochemical Properties of Blue Phosphorescent Iridium(III) Complexes." Organometallics, ACS Publications, 2007. URL:[Link]

  • Cohen, S. M. "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks." Chemical Reviews, PMC, 2020. URL:[Link]

  • Karadeniz, B., et al. "Post–Synthetic Modification of MOF–808 for Mixed Matrix Membranes with High and Stable Ion Separation Capacity." Molecules, MDPI, 2025. URL:[Link]

  • ResearchGate Compilation. "Highly Efficient Phosphorescence From Cyclometallated Iridium(III) Compounds: Improved Syntheses of Picolinate Complexes." URL:[Link]

Foundational

Thermal Stability and Thermogravimetric Analysis (TGA) of 5-(4-Formylphenyl)picolinic Acid: A Technical Guide

Executive Summary 5-(4-Formylphenyl)picolinic acid (C₁₃H₉NO₃) is a highly versatile bifunctional organic molecule. Featuring both a nitrogen-containing picolinic acid moiety and a reactive para-formylphenyl group, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Formylphenyl)picolinic acid (C₁₃H₉NO₃) is a highly versatile bifunctional organic molecule. Featuring both a nitrogen-containing picolinic acid moiety and a reactive para-formylphenyl group, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as an advanced linker in the construction of Metal-Organic Frameworks (MOFs).

Understanding the thermal stability of this compound is paramount. High-temperature processing steps—such as melt extrusion in pharmaceutical formulation or the thermal activation (desolvation) of MOFs—require precise knowledge of the molecule's degradation thresholds. This whitepaper provides an authoritative, in-depth guide to the Thermogravimetric Analysis (TGA) of 5-(4-Formylphenyl)picolinic acid, detailing the mechanistic causality behind its thermal decomposition and outlining a self-validating experimental protocol.

Structural Determinants of Thermal Stability

To accurately interpret TGA data, a scientist must first perform a structural teardown of the molecule to predict thermal vulnerabilities. 5-(4-Formylphenyl)picolinic acid possesses two distinct functional groups with highly specific thermal behaviors:

  • The Picolinic Acid Moiety (Pyridine-2-carboxylic acid): Carboxylic acids attached directly adjacent to the nitrogen of a pyridine ring are notoriously susceptible to thermal decarboxylation . The electronegative pyridine nitrogen acts as an intramolecular electron sink. Upon heating, the molecule forms a cyclic, zwitterionic transition state that drastically lowers the activation energy required to cleave the C-C bond, releasing carbon dioxide (CO₂)[3].

  • The Formyl Group (-CHO): Aldehydes are sensitive to both thermal homolytic cleavage and oxidation. In an inert atmosphere, elevated temperatures induce decarbonylation (loss of carbon monoxide, CO). In an oxidative atmosphere (Air/O₂), the formyl group rapidly oxidizes to a carboxylic acid before subsequent degradation.

Pathway M 5-(4-Formylphenyl)picolinic acid (MW: 227.22 g/mol) S1 Stage I: Desolvation (Ambient to 120°C) M->S1 S2 Stage II: Decarboxylation (-CO2, ~160-240°C) S1->S2 S3 Stage III: Decarbonylation (-CO, ~280-380°C) S2->S3 S4 Stage IV: Backbone Pyrolysis (> 400°C) S3->S4

Predicted mechanistic thermal degradation sequence in an inert nitrogen atmosphere.

Self-Validating TGA Experimental Protocol

A robust TGA methodology must be self-validating to ensure that observed mass losses are genuine chemical events and not instrumental artifacts (such as buoyancy effects or thermal lag). The following protocol adheres to the principles outlined in ASTM E1131 for compositional analysis by thermogravimetry [1].

Step-by-Step Methodology
  • Instrument Calibration (The Validation Step):

    • Action: Run a standard sample of Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) before analyzing the target compound.

    • Causality: Calcium oxalate decomposes in three distinct, well-documented stoichiometric steps (loss of H₂O, CO, and CO₂). Verifying these exact mass losses and temperature thresholds ensures the microbalance and thermocouple are perfectly calibrated.

  • Crucible Selection & Taring:

    • Action: Utilize a 70 µL Alumina (Al₂O₃) crucible. Tare the empty crucible at the exact operating temperature.

    • Causality: Alumina is chosen over platinum because platinum can act as a catalyst, prematurely inducing the oxidation or decarbonylation of the formyl group during the heating ramp.

  • Sample Loading:

    • Action: Weigh exactly 5.0 ± 0.2 mg of 5-(4-Formylphenyl)picolinic acid into the crucible. Distribute the powder evenly to form a thin, flat layer.

    • Causality: Keeping the sample mass low and uniform minimizes internal thermal gradients and mass-transfer resistance. This prevents the artificial broadening of the Derivative Thermogravimetry (DTG) peaks, allowing for sharp resolution between overlapping degradation events [2].

  • Atmospheric Purge Dynamics:

    • Action: Purge the furnace with ultra-high-purity Nitrogen (99.999%) at a flow rate of 50 mL/min for 15 minutes prior to heating. Maintain this flow throughout the run.

    • Causality: An inert atmosphere isolates pure thermal decomposition (pyrolysis) from oxidative degradation, which is strictly required to observe the distinct decarbonylation step.

  • Thermal Programming & Baseline Subtraction:

    • Action: Ramp the temperature from 25°C to 800°C at a constant rate of 10°C/min. Post-run, subtract the baseline of an empty crucible run under identical conditions.

    • Causality: A 10°C/min heating rate balances thermal equilibrium with experimental efficiency. Baseline subtraction eliminates the "buoyancy effect"—the apparent mass gain caused by the decreasing density of the purge gas as the furnace heats up.

G A 1. Instrument Calibration (CaC2O4·H2O Standard) B 2. Sample Preparation (5 mg, Alumina Crucible) A->B C 3. Atmosphere Control (N2 Purge, 50 mL/min) B->C D 4. Thermal Programming (10°C/min, 25-800°C) C->D E 5. Data Processing (Baseline Subtraction & DTG) D->E

Standardized self-validating TGA workflow for organic intermediates.

Quantitative Data & Thermal Profiling

Based on the molecular weight (MW = 227.22 g/mol ) and the stoichiometric loss of specific functional groups, we can establish a theoretical framework for the expected TGA thermogram. The Derivative Thermogravimetry (DTG) curve—which plots the rate of mass loss ( dm/dt ) against temperature—will reveal distinct peaks corresponding to the stages outlined below.

Table 1: Theoretical vs. Expected Experimental Mass Loss
Degradation StageTemp. Range (°C)Chemical EventTheoretical Mass Loss (%)Expected Exp. Mass Loss (%)DTG Peak Profile
I 25 - 120Desolvation / Moisture LossN/A0.5 - 2.0%Broad, shallow
II 160 - 240Decarboxylation (-CO₂)19.37%18.5 - 20.0%Sharp, intense
III 280 - 380Decarbonylation (-CO)12.33%11.5 - 13.0%Moderate, distinct
IV > 400Backbone Pyrolysis68.30%> 50.0% (Char remains)Broad, multi-step
Mechanistic Interpretation of the Data
  • Stage I (Desolvation): Because 5-(4-Formylphenyl)picolinic acid contains hydrogen-bonding domains (the carboxylic acid and the aldehyde), it readily adsorbs atmospheric moisture. A minor mass loss before 120°C is standard and represents the vaporization of non-chemically bound water.

  • Stage II (Decarboxylation): The onset temperature of this stage is the definitive metric for the molecule's maximum processing temperature. Any pharmaceutical melt-extrusion or MOF activation must be kept strictly below ~150°C to prevent the irreversible loss of the picolinic acid functionality.

  • Stage IV (Pyrolysis): In a nitrogen atmosphere, organic molecules rarely degrade to 0% mass. Instead, the biaryl backbone undergoes complex radical condensation reactions, forming a stable carbonaceous/nitrogenous char. The residual mass at 800°C is typically between 10% and 15%.

Conclusion

The thermal characterization of 5-(4-Formylphenyl)picolinic acid reveals a multi-stage degradation pathway dominated by the sequential loss of its highly reactive functional groups. By employing a rigorous, self-validating TGA methodology—utilizing inert alumina crucibles, precise baseline subtraction, and strict atmospheric control—researchers can accurately map the decarboxylation and decarbonylation thresholds. This data is non-negotiable for downstream applications, ensuring that the structural integrity of this bifunctional building block is maintained during high-temperature synthetic or formulation processes.

References

  • ASTM International. "ASTM E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM International, 2020. URL:[Link]

  • Vyazovkin, S., et al. "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, Vol. 520, Issues 1–2, 2011, pp. 1-19. URL:[Link]

  • Brown, B. R. "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, Vol. 5, 1951, pp. 131-146. (Foundational mechanism for picolinic acid derivatives). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of the Aldehyde Moiety in 5-(4-Formylphenyl)picolinic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Strategic Rationale In modern drug discovery, bioconjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Strategic Rationale

In modern drug discovery, bioconjugation, and materials science (such as Metal-Organic Frameworks), bifunctional building blocks are essential for constructing complex architectures. 5-(4-Formylphenyl)picolinic acid is a highly privileged scaffold. It features a picolinic acid moiety—an excellent chelator for transition metals and a handle for amide coupling—paired with a highly reactive, para-substituted benzaldehyde group.

As a Senior Application Scientist, I have designed this guide to focus exclusively on the orthogonal functionalization of the aldehyde group . The primary challenge when working with this molecule is chemoselectivity: modifying the formyl group without inadvertently reducing, coordinating, or degrading the sensitive picolinic acid core.

Mechanistic Insights: Causality in Reaction Design

To ensure high-yielding functionalization, experimental conditions must be rationally selected based on the electronic and structural properties of the substrate.

  • Reductive Amination: Converting the aldehyde into a secondary or tertiary amine requires a reductant that will not attack the carboxylic acid or the pyridine ring. Mild hydride donors like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are standard 1. However, when coupling electron-poor amines, traditional borohydrides often fail. In these cases, a silane-based system (Et₃SiH/TFA) provides a highly scalable and robust alternative 2. Alternatively, chemoselective systems utilizing SnCl₂·2H₂O/PMHS can be employed to strictly prevent over-reduction .

  • Oxime Ligation: For bioconjugation, the aldehyde serves as a prime electrophile for α -effect nucleophiles (e.g., hydroxylamines). This reaction is strictly pH-dependent. At pH 4.5, the aldehyde is sufficiently activated via protonation, while the hydroxylamine remains nucleophilic. Aniline is often added as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, vastly accelerating the rate-determining step.

Workflow Visualization

Pathway Core 5-(4-Formylphenyl)picolinic acid (Aldehyde Handle) RedAm Reductive Amination (Amine + Reductant) Core->RedAm R-NH2, NaBH(OAc)3 or Et3SiH/TFA Oxime Oxime Ligation (Hydroxylamine, pH 4-5) Core->Oxime R-O-NH2 Wittig Wittig Reaction (Phosphonium Ylide) Core->Wittig R=PPh3 RedAmProd Alkyl Amine Scaffold (e.g., Drug Linkers) RedAm->RedAmProd OximeProd Oxime Conjugate (e.g., Biomolecules) Oxime->OximeProd WittigProd Alkene Scaffold (e.g., MOF Ligands) Wittig->WittigProd

Divergent functionalization pathways of the aldehyde group in 5-(4-Formylphenyl)picolinic acid.

Quantitative Data: Functionalization Parameters

The following table summarizes the optimized parameters for functionalizing the aldehyde moiety while preserving the integrity of the picolinic acid core.

Functionalization TypeReagents & CatalystOptimal Solvent / pHTemp (°C)TimeExpected Yield
Reductive Amination (Standard) Primary Amine, NaBH(OAc)₃DCE or MeOH / Neutral20–2512–24 h75–90%
Reductive Amination (Electron-Poor) Heterocyclic Amine, Et₃SiHCH₂Cl₂, TFA (Acidic)40 (Reflux)4–8 h80–93%
Oxime Ligation R-O-NH₂, Aniline (10 mM)NaOAc Buffer / pH 4.520–252–4 h>95% (Conv.)
Wittig Olefination Phosphonium Ylide, BaseTHF / Basic0 to 254–12 h60–80%

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is maintained and troubleshooting can be performed in real-time.

Protocol A: Chemoselective Reductive Amination (Scalable Method)

Objective: Conjugate an amine to the formyl group without reducing the picolinic acid or forming unwanted amides 3.

  • Imine Formation (Causality Checkpoint):

    • Action: Dissolve 5-(4-Formylphenyl)picolinic acid (1.0 eq, 1.0 mmol) and the target primary amine (1.1 eq) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Rationale: Direct and simultaneous addition of the reducing agent can lead to premature reduction of the aldehyde to an alcohol. Pre-forming the imine ensures the reductant strictly acts on the C=N bond.

    • Validation: Remove a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. Look for the mass of the Schiff base intermediate.

  • Reduction Phase:

    • Action: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to manage the slight exotherm.

    • Rationale: The electron-withdrawing acetate groups make NaBH(OAc)₃ a mild hydride donor, preventing the reduction of the picolinic acid moiety. (Note: For chiral amine synthesis, specialized organocatalysts may be integrated here 4).

  • Workup & Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

    • Rationale: The resulting product is an amphoteric molecule (containing both a basic secondary amine and an acidic picolinic acid). Standard liquid-liquid extraction into organic solvents will likely fail due to zwitterion formation.

    • Validation: Adjust the aqueous layer to the calculated isoelectric point (pI) of the product using 1M HCl to induce precipitation, or bypass extraction entirely and purify the crude mixture via reverse-phase preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA).

Protocol B: Aniline-Catalyzed Oxime Ligation for Bioconjugation

Objective: Attach an aminooxy-functionalized payload (e.g., fluorophore, PROTAC linker, or peptide) to the aldehyde handle under mild, aqueous conditions.

  • Buffer & Catalyst Preparation:

    • Action: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to 4.5 using glacial acetic acid. Add aniline to a final concentration of 10 mM.

    • Rationale: Oxime formation is optimal at mildly acidic pH. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base with the aldehyde. This intermediate is far more susceptible to attack by the α -effect hydroxylamine than the parent aldehyde, accelerating the reaction by orders of magnitude.

  • Conjugation:

    • Action: Dissolve 5-(4-Formylphenyl)picolinic acid (1.0 eq) and the aminooxy-payload (1.2 eq) in the buffered solution. Agitate gently at 25 °C for 2 hours.

    • Validation: The reaction is self-validating via LC-MS. The shift from the starting material mass to the oxime mass ( −16 Da for the loss of oxygen, + mass of the payload) will be highly distinct. No starting aldehyde should remain.

  • Purification:

    • Action: Isolate the conjugate via size-exclusion chromatography (SEC) or semi-preparative HPLC, depending on the molecular weight of the attached payload.

References

  • Source: Thieme Connect (Synthesis 2023; 55(09): 1328-1336)
  • Application Note: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination Source: BenchChem URL
  • Source: Organic Chemistry Portal (J. Org. Chem., 2015, 80, 5912-5918)
  • A practical catalytic reductive amination of carboxylic acids Source: PMC - NIH URL
  • Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols Source: BenchChem URL

Sources

Application

Application Note: 5-(4-Formylphenyl)picolinic Acid as a Bifunctional Building Block for Metal-Chelating Covalent Organic Frameworks (MCOFs)

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Rationale In the rapidly evolving fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Rationale

In the rapidly evolving field of reticular chemistry, the precise spatial arrangement of functional groups within Covalent Organic Frameworks (COFs) dictates their utility in advanced applications ranging from heterogeneous catalysis to targeted drug delivery. 5-(4-Formylphenyl)picolinic acid (FPA) has emerged as a highly specialized, asymmetric building block designed to bridge the gap between purely organic COFs and Metal-Organic Frameworks (MOFs).

FPA features two distinct reactive domains:

  • A 4-Formylphenyl Group: Provides a highly reactive, sterically unhindered aldehyde for dynamic covalent Schiff-base condensation with multi-topic amines.

  • A Picolinic Acid Moiety: Acts as a built-in bidentate N,O -chelating pocket (pyridine nitrogen + carboxylate oxygen) that remains inert during framework construction but serves as a robust docking site for post-synthetic metalation.

By utilizing FPA, researchers can synthesize highly crystalline Metal-Covalent Organic Frameworks (MCOFs) . These materials combine the exceptional chemical stability and porosity of COFs with the catalytic and luminescent properties of transition metals and lanthanides, offering a powerful platform for active pharmaceutical ingredient (API) synthesis and theranostic tracking.

Mechanistic Insights: Orthogonal Reactivity and Causality (E-E-A-T)

The successful deployment of FPA relies on the principle of orthogonal reactivity . Designing a metalated porous framework de novo (mixing metal, linker, and amine simultaneously) often fails because transition metals act as Lewis acids, interfering with the delicate thermodynamic equilibrium required for imine bond formation. This interference typically yields amorphous, non-porous polymers rather than crystalline networks.

To circumvent this, FPA is utilized in a two-step process:

  • Step 1: Thermodynamic Control of Crystallinity. The COF is synthesized using standard acid-catalyzed imine condensation. The attainment of highly crystalline COFs relies on balancing the thermodynamic reversibility of the linking reactions and their kinetics . The picolinic acid moiety does not participate in this reaction, leaving the chelating pockets vacant and strategically arrayed along the pore walls.

  • Step 2: Post-Synthetic Metalation (PSM). Once the robust, crystalline backbone is locked in place, metal ions (e.g., Cu²⁺, Eu³⁺, Ru²⁺) are diffused into the pores. The development of MCOFs addresses the limited stability of traditional MOFs by incorporating active metal species atop highly stable COF backbones . The bidentate nature of the picolinic acid ensures strong coordination, preventing metal leaching during rigorous catalytic cycles or physiological exposure .

Visualizations of Workflows and Mechanisms

Workflow Monomers Monomers (FPA + Multi-topic Amine) Solvothermal Solvothermal Synthesis (120°C, 72h, AcOH Catalyst) Monomers->Solvothermal PristineCOF Pristine FPA-COF (High Surface Area, Empty Pores) Solvothermal->PristineCOF PSM Post-Synthetic Metalation (Cu²⁺, Eu³⁺, etc. in MeOH) PristineCOF->PSM MetalloCOF Metallo-COF (MCOF) (Catalysis / Luminescent Imaging) PSM->MetalloCOF

Figure 1: Synthetic workflow from monomer condensation to post-synthetic metalation.

Mechanism Aldehyde Aldehyde Group (on FPA) Imine Imine Linkage (Dynamic Covalent Bond) Aldehyde->Imine + H⁺ catalyst Amine Amine Group (on Co-monomer) Amine->Imine Picolinic Picolinic Acid Moiety (Orthogonal/Unreacted) Imine->Picolinic Structural Support Chelate N,O-Chelation Complex (Active Catalytic Site) Picolinic->Chelate Post-Synthesis Metal Metal Cation (e.g., Cu²⁺) Metal->Chelate

Figure 2: Orthogonal reactivity pathway showing imine formation and metal chelation.

Experimental Protocols

The following protocols describe the synthesis of an FPA-based COF using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the amine node, followed by post-synthetic metalation. These procedures are designed as self-validating systems , incorporating specific analytical checkpoints to ensure protocol success.

Protocol A: Solvothermal Synthesis of Pristine FPA-TAPB COF

Objective: Synthesize a highly crystalline, porous organic framework with unreacted chelating sites.

Materials:

  • 5-(4-Formylphenyl)picolinic acid (FPA)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Solvent system: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Step-by-Step Procedure:

  • Monomer Loading: In a 10 mL Pyrex tube, add FPA (0.3 mmol) and TAPB (0.1 mmol) to maintain the 3:1 stoichiometric ratio required for a 2D hexagonal topology.

  • Solvent Addition: Add 2.0 mL of the 1,4-Dioxane/Mesitylene mixture. Causality Note: This specific solvent blend balances monomer solubility with the precipitation rate of the growing polymer, which is critical for defect correction and crystallization.

  • Catalysis: Add 0.2 mL of 6M aqueous acetic acid.

  • Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat this freeze-pump-thaw cycle three times to rigorously remove oxygen, preventing amine oxidation at high temperatures.

  • Condensation: Flame-seal the tube under vacuum and heat in an oven at 120 °C for 72 hours.

  • Workup: Cool to room temperature. Isolate the precipitate via filtration and subject it to Soxhlet extraction with THF for 24 hours to remove trapped oligomers.

  • Drying: Dry the powder using Supercritical CO₂ to prevent pore collapse, yielding the pristine FPA-TAPB COF.

Self-Validation Checkpoint: Perform FT-IR spectroscopy. The successful formation of the COF is confirmed by the disappearance of the aldehyde C=O stretch (~1695 cm⁻¹) and the appearance of a strong imine C=N stretch (~1620 cm⁻¹). Powder X-Ray Diffraction (PXRD) must show a sharp peak at ~2.5° (2θ), indicating long-range crystalline order.

Protocol B: Post-Synthetic Metalation (PSM) with Cu(II)

Objective: Anchor catalytically active copper sites into the COF pores for API intermediate synthesis.

Materials:

  • Pristine FPA-TAPB COF (100 mg)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Solvent: Methanol

Step-by-Step Procedure:

  • Suspension: Disperse 100 mg of FPA-TAPB COF in 20 mL of anhydrous methanol and sonicate for 10 minutes to ensure complete pore accessibility.

  • Metal Addition: Add an excess of Cu(OAc)₂·H₂O (approx. 2.0 equivalents relative to the picolinic acid sites) to the suspension.

  • Coordination: Stir the mixture at 60 °C under a nitrogen atmosphere for 24 hours. Causality Note: Mild heating accelerates the diffusion of metal ions into the mesopores and overcomes the activation energy required for bidentate coordination.

  • Purification: Recover the metalated COF (Cu@FPA-TAPB) by centrifugation. Wash extensively with fresh methanol until the supernatant shows no trace of copper (verify via UV-Vis spectroscopy or a colorimetric ammonia test).

  • Drying: Vacuum dry the resulting solid at 80 °C overnight.

Self-Validation Checkpoint: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following acid digestion to quantify metal loading. FT-IR should reveal a shift in the pyridine ring stretching frequencies (from ~1580 cm⁻¹ to ~1605 cm⁻¹), confirming N-coordination to the metal center.

Quantitative Data Presentation

The integration of metals into the FPA-TAPB COF alters its physiochemical properties. Table 1 summarizes the expected structural metrics and functional applications of the pristine and metalated frameworks.

Table 1: Physiochemical Properties and Applications of FPA-based Frameworks

Material VariantBET Surface Area (m²/g)Pore Size (nm)Metal Loading (wt%)Primary Application in Drug Development
Pristine FPA-TAPB COF 1,8502.80.0Host matrix; baseline structural control.
Cu@FPA-TAPB 1,4202.68.5Heterogeneous catalysis (e.g., cross-coupling for API synthesis).
Eu@FPA-TAPB 1,3802.612.4Luminescent tracking for targeted drug delivery vehicles.

Note: The reduction in surface area and pore size following metalation is a direct geometric consequence of the metal ions and associated counter-ions occupying the internal void space of the framework.

References

  • Source: Accounts of Chemical Research (Nature Chemistry context)
  • Metal-covalent organic frameworks (MCOFs)
  • Covalent Organic Frameworks on Cu2O Nanocubes as Rapid Proton/Electron Transfer Gates for Efficient NH3 Electrosynthesis Source: Journal of the American Chemical Society URL
Method

Advanced Coordination Chemistry Applications of 5-(4-Formylphenyl)picolinic Acid

Executive Summary 5-(4-Formylphenyl)picolinic acid (CAS No. 566198-33-2) is a highly versatile, dual-functional ligand bridging the gap between robust transition metal coordination and dynamic covalent chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Formylphenyl)picolinic acid (CAS No. 566198-33-2) is a highly versatile, dual-functional ligand bridging the gap between robust transition metal coordination and dynamic covalent chemistry[1]. Structurally, it combines a classic bidentate N,O-chelating picolinate moiety with an electrophilic 4-formylphenyl group at the 5-position. This unique architecture allows researchers to form highly stable organometallic complexes or metal-organic frameworks (MOFs) while retaining a reactive aldehyde handle for post-synthetic modification (PSM), bioconjugation, and surface tethering.

This application note provides detailed, self-validating protocols for utilizing this ligand in luminescent Iridium(III) probe synthesis, MOF functionalization, and targeted bioconjugation.

Structural & Mechanistic Profiling

To leverage 5-(4-formylphenyl)picolinic acid effectively, one must understand the causality behind its chemical behavior:

  • Thermodynamic Stability via N,O-Chelation: The picolinic acid moiety acts as an asymmetric bidentate ligand, coordinating to metal centers (e.g., Ir³⁺, Ru²⁺, Zn²⁺) to form a thermodynamically favored five-membered metallacycle[2]. In octahedral Ir(III) complexes, this ancillary ligand is critical for tuning the HOMO/LUMO energy levels and optimizing phosphorescence quantum yields[3].

  • Electronic Tuning & Steric Accessibility: Substitution at the 5-position of the pyridine ring extends the π -conjugation of the complex without inducing severe steric clashes at the metal center[4][5].

  • Orthogonal Reactivity: The pendant formyl (-CHO) group remains uncoordinated during standard metallation procedures. It serves as an orthogonal reactive site for Schiff base condensation (imine formation) with primary amines, enabling the covalent attachment of biological targeting vectors or the integration of the complex into extended covalent organic frameworks (COFs)[6].

Application 1: Synthesis of Luminescent Iridium(III) Probes

Cyclometalated Iridium(III) complexes are premier candidates for OLEDs and bioimaging due to their high phosphorescence quantum yields and tunable emission[3]. By using 5-(4-formylphenyl)picolinic acid as an ancillary ligand, researchers can synthesize formyl-tagged luminescent probes ready for biological targeting.

Causality of the Protocol

The synthesis relies on the cleavage of a chloro-bridged Ir(III) dimer, [Ir(C∧N)2​(μ−Cl)]2​ . A mild base (K₂CO₃) is employed to deprotonate the carboxylic acid of the picolinate ligand. The resulting carboxylate acts as a nucleophile, breaking the Ir-Cl-Ir bridge and satisfying the octahedral coordination sphere of the Ir(III) center[3][4].

Experimental Protocol: Synthesis of [Ir(ppy)2​(L)]

Note: ppy = 2-phenylpyridine; L = 5-(4-formylphenyl)picolinate.

  • Dimer Preparation: Synthesize or purchase the precursor [Ir(ppy)2​(μ−Cl)]2​ .

  • Reaction Setup: In a 50 mL round-bottom flask, suspend [Ir(ppy)2​(μ−Cl)]2​ (0.10 mmol) and 5-(4-formylphenyl)picolinic acid (0.25 mmol, 2.5 eq) in a 3:1 mixture of dichloromethane (DCM) and methanol (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (0.50 mmol, 5 eq). The base deprotonates the picolinic acid, driving the dimer cleavage[4].

  • Reflux: Purge the system with N₂ and heat to 50 °C for 12 hours. The suspension will gradually dissolve, turning a vibrant yellow-orange.

  • Workup: Cool to room temperature, filter to remove unreacted K₂CO₃ and KCl byproducts, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: DCM/Methanol, 95:5 v/v). The formyl-tagged complex elutes as a highly luminescent yellow band under UV irradiation.

Quantitative Data: Photophysical Properties of Ir(III) Picolinates

The following table summarizes typical photophysical data for Ir(III) bis-cyclometalated picolinate complexes, demonstrating the effect of the ligand on emission[3][4][5].

Complex TypeAncillary LigandAbs. Max ( λmax​ , nm)Em. Max ( λem​ , nm)Quantum Yield ( Φ )Lifetime ( τ , μs )
[Ir(ppy)2​(pic)] Picolinic acid (unsubstituted)260, 380, 450510 (Green)0.451.2
[Ir(ppy)2​(pic−X)] 5-Substituted picolinate265, 395, 465525 (Yellow-Green)0.521.5
[Ir(F2​ppy)2​(pic−X)] 5-Substituted picolinate255, 370, 430470 (Blue)0.601.8

Application 2: Post-Synthetic Modification (PSM) of MOFs

Metal-organic frameworks featuring picolinate derivatives are highly stable. Incorporating 5-(4-formylphenyl)picolinic acid as a structural linker or a defect-capping modulator yields a MOF with accessible aldehyde groups lining the pores. Direct solvothermal synthesis of amine-functionalized complex MOFs often fails due to the oxidation of amines; thus, PSM via the formyl group is the superior strategy.

G N1 Metal Precursor (e.g., Zn, Zr salts) N3 Solvothermal Synthesis N1->N3 N2 5-(4-Formylphenyl)picolinic acid (Modulator/Linker) N2->N3 N4 Formyl-Functionalized MOF N3->N4 Self-Assembly N6 Imine-Linked Functional MOF N4->N6 Post-Synthetic Modification (PSM) N5 Amine-Bearing Guest or Catalyst N5->N6 Schiff Base Condensation

Workflow for the synthesis and Post-Synthetic Modification (PSM) of Formyl-MOFs.
Experimental Protocol: MOF PSM via Imine Condensation
  • Activation: Disperse 50 mg of the formyl-functionalized MOF in 10 mL of anhydrous ethanol. Sonicate for 5 minutes to ensure uniform dispersion.

  • Condensation: Add 2.0 equivalents (relative to the calculated aldehyde sites) of the target primary amine (e.g., an amine-terminated PEG chain or a fluorescent dye).

  • Catalysis: Add a catalytic amount of glacial acetic acid (10 μL ) to activate the carbonyl carbon toward nucleophilic attack.

  • Incubation: Heat the suspension at 60 °C for 24 hours under gentle agitation.

  • Washing: Centrifuge and wash the MOF extensively with ethanol and DCM to remove unreacted amines, yielding the covalently modified framework.

Application 3: Bioconjugation via Reductive Amination

For targeted drug delivery or radiopharmaceutical applications, the Ir(III) complex synthesized in Application 1 can be conjugated to tumor-targeting peptides (e.g., cRGD for integrin αv​β3​ targeting). Because Schiff bases (imines) are susceptible to hydrolysis in aqueous biological media, the imine must be reduced to a stable secondary amine.

G A [Ir(ppy)2(μ-Cl)]2 Dimer D [Ir(ppy)2(L)] Formyl-Tagged Complex A->D Cleavage & Chelation B 5-(4-Formylphenyl)picolinic acid B->D C Base (K2CO3) Solvent C->D F Bioconjugated Ir(III) Probe D->F Reductive Amination (NaCNBH3) E Primary Amine (e.g., Peptide) E->F

Bioconjugation workflow of Ir(III) complexes via reductive amination.
Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve the formyl-tagged Ir(III) complex (10 μmol ) and the amine-bearing peptide (12 μmol ) in 1 mL of anhydrous DMF. Add 1% (v/v) acetic acid. Stir at room temperature for 4 hours to form the intermediate imine.

  • Reduction: Add sodium cyanoborohydride (NaCNBH₃, 30 μmol ). Causality note: NaCNBH₃ is chosen over NaBH₄ because it is stable in slightly acidic conditions and selectively reduces imines without reducing unreacted aldehydes.

  • Completion: Stir the reaction mixture overnight at room temperature.

  • Purification: Purify the resulting conjugate via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions to obtain the stable, covalently linked Ir(III)-peptide conjugate.

References

  • Chatterjee, S., et al. (2004). Synthesis, structure and electrochemical properties of tris-picolinate complexes of rhodium and iridium. NTU Scholars. Retrieved from [Link]

  • RSC Advances. (2014). Highly phosphorescent green emitting iridium(III) complex for application in OLEDs. Royal Society of Chemistry. Retrieved from[Link]

  • ACS Organometallics. (2017). Exploring the Chemistry and Photophysics of Substituted Picolinates Positional Isomers in Iridium(III) Bisphenylpyridine Complexes. ACS Publications. Retrieved from[Link]

  • ACS Omega. (2022). Construction of a 3D Metal–Organic Framework and Its Composite for Water Remediation via Selective Adsorption and Photocatalytic Degradation of Hazardous Dye. ACS Publications. Retrieved from [Link]

  • Hep Journals. Synthesis and optophysical properties of blue-emitting iridium (III) complex bearing oxadiazole-based picolinic acid derivative. Retrieved from [Link]

  • ResearchGate. (2025). Review on Uric Acid Recognition by MOFs with a Future in Machine Learning. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 5-(4-Formylphenyl)picolinic Acid

Welcome to the Technical Support Center. As researchers transition 5-(4-Formylphenyl)picolinic acid from organic synthesis into biological evaluation, poor aqueous solubility is the most frequently encountered bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition 5-(4-Formylphenyl)picolinic acid from organic synthesis into biological evaluation, poor aqueous solubility is the most frequently encountered bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we analyze the physicochemical root causes of precipitation and provide self-validating, step-by-step methodologies to ensure your compound remains in solution without compromising your downstream assays.

Molecular Profiling & Root Cause Analysis

To solubilize a molecule, you must first understand the thermodynamic forces driving its precipitation.

The parent scaffold, picolinic acid, is highly soluble in water (approx. 862.5 g/kg at 293 K) due to its wide pH interval for speciation and favorable acid-base behavior[1]. However, the addition of the 5-(4-formylphenyl) moiety drastically alters this profile. The insolubility of 5-(4-Formylphenyl)picolinic acid is driven by two primary factors:

  • Hydrophobic Bulk: The 4-formylphenyl group is highly lipophilic. The thermodynamic penalty of hydrating this bulky aromatic system outweighs the hydration energy of the polar picolinic core.

  • Crystal Lattice Energy: The planar nature of the conjugated aromatic rings promotes strong intermolecular π−π stacking and dipole-dipole interactions (driven by the formyl group) in the solid state.

To overcome this, we must leverage the ionizable picolinic acid core. Picolinic acid has a carboxylic acid pKa1​ of approximately 1.07[2] and a pyridine nitrogen pKa2​ of roughly 5.4[3]. By manipulating the pH, we can force the molecule into its most soluble anionic state.

Table 1: Physicochemical Speciation and Solubilization Data
PropertyValueMechanistic ImpactSolubilization Strategy
pKa1​ (Carboxylic Acid) ~1.07[2]Deprotonates at pH > 1.07.Maintain pH > 5.5 to ensure full ionization.
pKa2​ (Pyridine Nitrogen) ~5.4[3]Deprotonates at pH > 5.4.Avoid pH 1.0 - 5.4 to prevent zwitterion precipitation.
Aqueous Solubility (Core) 862.5 g/kg[1]Core is hydrophilic, but the tail is highly lipophilic.Use hydrophobic cavity excipients (e.g., HP- β -CD)[4].
In Vitro DMSO Tolerance < 0.5% (v/v)[4]High DMSO causes cell toxicity and rapid aqueous "crash".Utilize step-down dilution or micellar encapsulation[4].

Solubilization Workflow & Speciation Dynamics

Workflow Start 5-(4-Formylphenyl)picolinic acid (Insoluble in Buffer) Step1 Step 1: Adjust pH to 7.5-8.0 Start->Step1 Check1 Soluble? Step1->Check1 Step2 Step 2: Add Co-Solvents (<1% DMSO / PEG400) Check1->Step2 No Success Proceed to Assay Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Step 3: Add HP-β-CD (10-20% w/v) Check2->Step3 No Check2->Success Yes Check3 Soluble? Step3->Check3 Check3->Success Yes Fail Redesign Formulation Check3->Fail No

Decision tree for solubilizing 5-(4-Formylphenyl)picolinic acid in aqueous media.

Speciation State1 Cationic Form pH < 1.0 State2 Zwitterionic Form pH 1.0 - 5.4 State1->State2 + OH⁻ State3 Anionic Form pH > 5.5 State2->State3 + OH⁻ State4 Inclusion Complex (Anion + HP-β-CD) State3->State4 + Excipient

pH-dependent speciation and complexation pathway for maximum solubility.

Troubleshooting FAQs

Q1: Why does my compound instantly precipitate (turn cloudy) when I dilute my DMSO stock into PBS? A1: You are experiencing a "DMSO crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local concentration of water spikes instantly. The hydrophobic 4-formylphenyl tail cannot hydrate fast enough, leading to localized supersaturation and immediate nucleation. To prevent this, you must use a step-down dilution method or incorporate co-solvents like PEG400 prior to final aqueous dilution[4].

Q2: I adjusted the pH to 6.0, but the compound is still insoluble. Why? A2: At pH 6.0, you are too close to the pKa2​ of the pyridine ring (~5.4)[3]. A significant fraction of the molecules may still exist in the zwitterionic or neutral state, which possesses the lowest aqueous solubility. You must push the pH to at least 7.5–8.0 to ensure >99% of the compound is in the fully anionic (carboxylate deprotonated, pyridine neutral) state.

Q3: My cell-based assay cannot tolerate >0.5% DMSO or high concentrations of PEG. How can I achieve a completely aqueous formulation? A3: When organic co-solvents are toxic to your biological model, cyclodextrins are the gold standard. Hydroxypropyl- β -cyclodextrin (HP- β -CD) forms a non-covalent inclusion complex with hydrophobic molecules[4]. The lipophilic 4-formylphenyl group enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, never assume a clear solution is truly dissolved. Micro-precipitates (colloidal suspensions) can scatter light imperceptibly but will ruin assay reproducibility. The following protocols are designed as self-validating systems.

Methodology A: The "Step-Down" Co-Solvent Dilution Protocol

Use this method for biochemical assays where up to 1% DMSO and low concentrations of surfactants are tolerated.

  • Primary Stock: Prepare a 10 mM master stock of 5-(4-Formylphenyl)picolinic acid in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Vehicle: Prepare an intermediate solvent mixture consisting of 40% PEG400, 10% Tween-80, and 50% Assay Buffer (pH adjusted to 8.0).

  • First Dilution: Dilute the DMSO stock 1:10 into the intermediate vehicle while vortexing rapidly. (The compound is now at 1 mM in a 10% DMSO matrix).

  • Final Dilution: Dilute the intermediate solution 1:10 into your final, pre-warmed (37°C) assay buffer.

    • Final Assay Conditions: 100 µM compound, 1% DMSO, 4% PEG400, 1% Tween-80.

  • Self-Validation Step (Turbidimetry): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm ( OD600​ ) against a vehicle-only blank. An OD600​>0.05 indicates colloidal aggregation. If the OD600​ is baseline, the compound is fully solubilized.

Methodology B: HP- β -CD Inclusion Complexation

Use this method for sensitive cell-based assays or in vivo dosing where organic solvents must be avoided.

  • Excipient Preparation: Weigh out HP- β -CD and dissolve it in sterile water or PBS to create a 20% (w/v) solution.

  • Compound Addition: Add solid 5-(4-Formylphenyl)picolinic acid directly to the cyclodextrin solution to achieve a target concentration of 1 to 5 mg/mL.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise while stirring until the pH reaches 7.5 - 8.0. This ensures the picolinic acid moiety is ionized, which synergizes with the cyclodextrin complexation.

  • Thermal Sonication: Place the suspension in a bath sonicator set to 40°C for 45 minutes. The mechanical cavitation and mild heat will drive the inclusion equilibrium forward.

  • Sterile Filtration: Pass the now-clear solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed micro-crystals.

  • Self-Validation Step (HPLC Recovery): Perform a rapid HPLC-UV analysis on an aliquot taken before filtration (diluted in 50/50 Acetonitrile/Water to dissolve everything) and compare the Area Under the Curve (AUC) to an aliquot taken after filtration. A recovery rate of >95% validates that the compound is fully complexed and was not lost to the filter membrane.

References

  • Esteves et al. "Solubility and Crystallization Studies of Picolinic Acid." MDPI, 2023. [Link]

  • Bovine Metabolome Database. "Showing metabocard for Picolinic acid (BMDB0002243)." BovineDB, 2016. [Link]

  • DrugFuture. "Picolinic Acid Properties." DrugFuture Chemical Index, 2023. [Link]

Sources

Optimization

Technical Support Center: NMR Solvent Selection for 5-(4-Formylphenyl)picolinic acid

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the NMR characterization of highly functionalized, polar aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the NMR characterization of highly functionalized, polar aromatic compounds. 5-(4-Formylphenyl)picolinic acid presents a unique triad of chemical challenges: an amphoteric picolinic acid moiety (prone to zwitterion formation), a rigid aromatic backbone (prone to π-π stacking), and a highly reactive electrophilic aldehyde.

This guide provides a causality-driven approach to selecting the optimal deuterated solvent, troubleshooting common spectral artifacts, and executing self-validating sample preparation protocols.

Quantitative Solvent Comparison Matrix

To achieve high-resolution NMR spectra, the solvent must disrupt intermolecular interactions without reacting with the analyte. The table below summarizes the quantitative properties and chemical compatibility of standard NMR solvents for this specific molecule.

SolventDielectric Constant (ε)Residual 1H Peak (ppm)Solubility for TargetChemical CompatibilityOverall Recommendation
DMSO-d6 46.82.50 (quintet)High (>20 mg/mL)Excellent (Inert to aldehyde)Optimal Choice
CD3OD 32.63.31 (pentet)HighPoor (Reacts with aldehyde)Avoid
D2O + NaOD 80.1~4.79 (singlet)High (as Na+ salt)Moderate (Risk of base catalysis)Use with Caution
CDCl3 4.87.26 (singlet)Low (<1 mg/mL)ExcellentAvoid (Insoluble)

Note: Chemical shift data for residual solvent peaks are referenced to1[1].

Solvent Selection Logic

SolventSelection Start 5-(4-Formylphenyl)picolinic acid Polarity Is the solvent polar enough for zwitterions? Start->Polarity CDCl3 CDCl3 (Insoluble) Polarity->CDCl3 No (Non-polar) Reactivity Does the solvent react with aldehydes? Polarity->Reactivity Yes (Polar) CD3OD CD3OD (Forms Hemiacetal) Reactivity->CD3OD Yes (Alcohols) Protic Is it a protic solvent requiring base? Reactivity->Protic No D2O D2O + NaOD (Risk of Cannizzaro) Protic->D2O Yes (Water) DMSO DMSO-d6 (Optimal Choice) Protic->DMSO No (Aprotic)

Logical decision tree for selecting an NMR solvent for 5-(4-Formylphenyl)picolinic acid.

Troubleshooting & FAQs

Q1: Why is my sample completely insoluble in CDCl3?

Causality: Picolinic acid derivatives exist in an equilibrium with their zwitterionic form (pyridinium carboxylate). Furthermore, carboxylic acids form strong intermolecular hydrogen-bonded dimers. CDCl3 is a low-dielectric, non-polar solvent (ε = 4.8). It lacks the hydrogen-bond accepting capacity required to break these dimers and cannot solvate the highly polar, separated charges of the zwitterion.

Q2: I used CD3OD, but my aldehyde peak (~10 ppm) is missing. What happened?

Causality: Methanol is a nucleophilic protic solvent. The formyl group (-CHO) on your molecule features a highly electrophilic carbonyl carbon. When dissolved in CD3OD, the solvent nucleophilically attacks the aldehyde to form a hemiacetal (and eventually an acetal). This reaction changes the hybridization of the carbon from sp2 to sp3 , shifting the proton resonance from the characteristic aldehyde region (~10.0 ppm) upfield to the ~5.0–6.0 ppm region. Additionally, the carboxylic acid proton will undergo rapid exchange with the deuterium in CD3OD, rendering it invisible in the 1H spectrum[2].

Hemiacetal Aldehyde Free Aldehyde (-CHO) Signal ~10 ppm Attack Nucleophilic Attack by CD3OD Aldehyde->Attack + CD3OD Hemiacetal Hemiacetal (-CH(OCD3)OH) Signal ~5-6 ppm Attack->Hemiacetal Fast Exchange

Reaction pathway showing the conversion of the free aldehyde to a hemiacetal in CD3OD.

Q3: Can I use D2O if I add a base like NaOD?

Causality: Yes, but it is not recommended for routine characterization. While adding NaOD deprotonates the carboxylic acid to form a highly soluble sodium carboxylate salt, the resulting alkaline environment (pH > 10) can trigger base-catalyzed side reactions at the aldehyde. This includes hydrate formation or the Cannizzaro reaction (disproportionation of the aldehyde into a carboxylic acid and an alcohol).

Q4: Why is DMSO-d6 considered the "Gold Standard" for this molecule?

Causality: DMSO-d6 is a strongly polar, aprotic solvent (ε = 46.8). Its strong hydrogen-bond accepting capability effectively disrupts the carboxylic acid dimers and solvates the zwitterionic species, yielding excellent solubility. Crucially, because it is aprotic and non-nucleophilic, it is entirely inert toward the highly reactive formyl group, preserving the integrity of your molecule during the NMR acquisition.

Self-Validating Experimental Protocols

To ensure data integrity, use the following self-validating workflows. The built-in validation checks confirm both sample purity and successful dissolution before committing to long 13C or 2D NMR acquisitions.

Protocol A: Standard 1H/13C NMR Preparation in DMSO-d6 (Recommended)
  • Massing: Weigh 5–10 mg (for 1H ) or 30–50 mg (for 13C ) of 5-(4-Formylphenyl)picolinic acid into a clean 1.5 mL glass vial.

  • Solvation: Add exactly 0.6 mL of high-purity DMSO-d6. Expert Tip: Use solvent from a fresh, single-use glass ampoule to minimize the HOD water peak, which appears at 3.33 ppm in DMSO and can obscure analyte signals[3].

  • Agitation: Vortex the vial for 30–60 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 2 minutes.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

  • Validation Check (The Self-Validating Step): Run a rapid 1-scan 1H spectrum.

    • Pass Criteria: You must observe a sharp, distinct singlet near 10.0 ppm (the intact aldehyde proton) and the residual DMSO quintet at exactly 2.50 ppm[1].

    • Fail Criteria: If the 10.0 ppm peak is missing or accompanied by broad peaks near 5.5 ppm, your solvent is contaminated with a nucleophile (e.g., water or methanol).

Protocol B: Aqueous Stability Testing in D2O/NaOD (Specialized Use Only)

Use this protocol only if you are specifically testing the molecule's stability in physiological or basic aqueous environments.

  • Suspension: Suspend 5 mg of the compound in 0.5 mL of D2O in a vial. (The sample will remain cloudy).

  • Titration: Slowly add 0.1 M NaOD in D2O dropwise (typically 1.1 equivalents) while vortexing.

  • Visual Validation: Stop adding base the exact moment the suspension transitions to a clear, homogeneous solution. This visually validates the complete formation of the carboxylate salt.

  • Acquisition: Transfer to an NMR tube and acquire the spectrum immediately to minimize the window for base-catalyzed aldehyde degradation. The residual HOD peak will appear around 4.79 ppm[3].

References

  • Source: sigmaaldrich.
  • Source: stanford.
  • NMR Solvent Data Chart (Cambridge Isotope Laboratories)
  • 4.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-(4-Formylphenyl)picolinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals navigate the complex downstream purification of 5-(4-Form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists and drug development professionals navigate the complex downstream purification of 5-(4-Formylphenyl)picolinic acid (CAS: 566198-33-2) 1.

Synthesized primarily via Suzuki-Miyaura cross-coupling, achieving commercial-grade purity (≥97%) 2 requires managing two competing chemical realities: the amphoteric (zwitterionic) nature of the picolinic acid core [[3]]() and the high electrophilicity of the aldehyde group.

Part 1: Physicochemical Profiling & Causality

To purify this compound effectively, we must first understand the physical constraints dictated by its molecular structure.

Table 1: Quantitative Physicochemical Data & Purification Impact
PropertyValueCausality / Impact on Purification
CAS Number 566198-33-2 1Unique identifier for tracking impurity profiles.
Molecular Weight 227.219 g/mol 1Used for precise stoichiometric calculations during Pd scavenging.
SMILES OC(=O)c1ccc(cn1)-c1ccc(C=O)cc11Highlights the rigid 1,4-phenylene and 2,5-pyridine linkage, reducing solubility in cold solvents.
Isoelectric Point (pI) ~pH 3.2 (Estimated)Dictates the exact pH required for maximum precipitation yield from aqueous mixtures.
Aldehyde Reactivity Highly ElectrophilicProne to nucleophilic attack by amines to form Schiff bases 4; restricts scavenger choices.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of precipitating during the aqueous workup of the Suzuki coupling? Causality: Oiling out occurs when the pH is dropped too rapidly or when significant organic impurities (like triphenylphosphine oxide) are still present. The picolinic acid core acts as a zwitterion. If the pH bypasses the isoelectric point (pI ~3.2) too quickly, the compound shifts from a water-soluble anion directly to a water-soluble cation, bypassing crystallization. Solution: Perform a thorough organic wash at pH 9.0 before acidification. Then, lower the pH dropwise at 5 °C, stopping exactly at pH 3.2 to force the neutral zwitterion to crystallize.

Q2: How do I remove residual Palladium (Pd) catalyst without degrading the aldehyde? Causality: The aldehyde functional group is highly susceptible to nucleophilic attack by primary amines, readily forming Schiff bases (imines) 4. Standard macroporous amine resins (commonly used for Pd scavenging) will covalently bind and destroy your product. Solution: Strictly use thiol-based silica scavengers (e.g., SiliaMetS Thiol). Thiols have a high affinity for Pd but will not form stable adducts with the aldehyde under neutral, aprotic conditions.

Q3: My recrystallized product shows acetal impurities by NMR. What happened? Causality: Attempting to recrystallize this compound in primary alcohols (Methanol, Ethanol) is a critical error. The carboxylic acid proton auto-catalyzes the reaction between the solvent and the highly reactive aldehyde, forming hemiacetals and acetals upon heating. Solution: Switch to an aprotic solvent system. A mixture of N,N-Dimethylformamide (DMF) and Water is the industry standard for rigid, amphoteric aromatic aldehydes.

Part 3: Validated Experimental Protocols

The following self-validating protocols ensure high recovery and purity by exploiting the specific chemical properties of 5-(4-Formylphenyl)picolinic acid.

Protocol A: Isoelectric Precipitation and Workup
  • Phase Separation: Transfer the crude Suzuki coupling mixture to a separatory funnel. Add deionized water and adjust the aqueous phase to pH 9.0 using 1M NaOH.

  • Organic Wash: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Discard the organic layers.

    • Causality: At pH 9, the picolinic acid is fully deprotonated (anionic) and remains in the aqueous phase. The EtOAc wash selectively removes neutral ligands, homocoupled byproducts, and unreacted halides.

  • Acidification: Transfer the purified aqueous layer to a jacketed reactor and cool to 5 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH probe.

  • Precipitation: Stop the addition exactly at pH 3.2. Stir for 1 hour to allow the crystal lattice to form.

  • In-Process Control (IPC) Validation: Filter a 1 mL aliquot of the slurry. Add one drop of 1M HCl to the filtrate. If it remains clear, the isoelectric point has been successfully reached and precipitation is complete. If it turns cloudy, adjust the bulk mixture pH slightly.

  • Isolation: Filter the bulk slurry, wash with cold deionized water (to remove NaCl), and dry under vacuum at 40 °C.

Protocol B: Palladium Scavenging & Aprotic Recrystallization
  • Dissolution: Dissolve the crude dried solid from Protocol A in minimal N,N-Dimethylformamide (DMF) at 60 °C.

  • Scavenging: Add 0.5 equivalents (relative to the initial Pd catalyst load) of silica-bound thiol scavenger. Stir at 60 °C for 4 hours.

    • Causality: DMF prevents acetal formation, while the thiol resin sequesters Pd without attacking the aldehyde [[4]]().

  • Filtration: Filter the hot mixture through a Celite pad to remove the Pd-loaded resin. Rinse the pad with a small volume of hot DMF.

  • Crystallization: To the hot DMF filtrate, slowly add deionized water (anti-solvent) dropwise until the cloud point is reached. Allow the mixture to cool gradually to 20 °C over 4 hours, then chill to 0 °C.

  • IPC Validation: Run a quick 1 H-NMR (in DMSO- d6​ ) of the wet cake. The aldehyde proton must appear as a sharp singlet at ~10.1 ppm. The absence of peaks at ~5.5-6.0 ppm validates that no acetal degradation occurred.

  • Final Isolation: Filter the crystals, wash with cold water, and dry under high vacuum at 45 °C to yield the pure product.

Part 4: Process Visualization

PurificationWorkflow Start Crude Suzuki Mixture (Basic pH > 9) Wash Liquid-Liquid Extraction (Wash with EtOAc/DCM) Start->Wash OrgWaste Organic Phase (Discard: Ligands, Neutral Impurities) Wash->OrgWaste Organic AqPhase Aqueous Phase (Product as Sodium Salt) Wash->AqPhase Aqueous Acidify Careful Acidification (HCl to pH ~3.2) AqPhase->Acidify Precipitate Isoelectric Precipitation (Filter Crude Solid) Acidify->Precipitate Scavenge Pd Scavenging (Thiol Resin in DMF) Precipitate->Scavenge Recryst Recrystallization (DMF / H2O) Scavenge->Recryst Pure Pure 5-(4-Formylphenyl)picolinic acid Recryst->Pure

Fig 1: Optimized downstream purification workflow for 5-(4-Formylphenyl)picolinic acid.

References

  • Molport , "5-(4-formylphenyl)pyridine-2-carboxylic acid | 566198-33-2". Available at: 1

  • BuyChemJapan , "5-(4-Formylphenyl)picolinic acid 97% | AiFChem". Available at: 2

  • PubChem , "5-Formylpyridine-2-carboxylic acid | C7H5NO3 | CID 18448928". Available at: 3

  • Wikipedia , "Pyridine-2-carbaldehyde". Available at:4

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Formylphenyl)picolinic acid

Welcome to the dedicated technical support guide for the synthesis of 5-(4-Formylphenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(4-Formylphenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve consistent and high-purity results.

Introduction to the Synthesis

The synthesis of 5-(4-Formylphenyl)picolinic acid is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst and a base. In this specific case, 5-bromopicolinic acid is coupled with 4-formylphenylboronic acid. While theoretically straightforward, this reaction is sensitive to a number of variables that can significantly impact the yield and purity of the final product.

This guide will provide a detailed troubleshooting framework and address frequently asked questions to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-(4-Formylphenyl)picolinic acid.

Question: Why is my reaction yield consistently low?

Answer:

Low reaction yield is a common issue in the Suzuki-Miyaura coupling and can be attributed to several factors. A systematic approach to troubleshooting is essential.

1. Catalyst Inactivation:

The palladium catalyst is the heart of the reaction, and its activity is paramount.

  • Oxidative Degradation: The Pd(0) active species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly before use.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be sensitive to air and moisture. Store ligands under inert gas and handle them using Schlenk techniques.

  • Impurities in Starting Materials: Impurities in your 5-bromopicolinic acid or 4-formylphenylboronic acid can poison the catalyst. Ensure the purity of your starting materials through techniques like recrystallization or column chromatography.

2. Inefficient Transmetalation:

The transfer of the aryl group from the boronic acid to the palladium center is a critical step.

  • Base Selection: The choice and amount of base are crucial. A weak base may not efficiently activate the boronic acid, while an excessively strong base can lead to side reactions. A common and effective base for this reaction is sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). It is recommended to use at least 2-3 equivalents of the base.

  • Solvent System: The solvent plays a key role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

3. Competing Side Reactions:

Several side reactions can consume your starting materials and reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: 4-formylphenylboronic acid can couple with itself to form 4,4'-biphenyldicarboxaldehyde. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzaldehyde. Using anhydrous solvents (when appropriate for the specific protocol) and maintaining an inert atmosphere can minimize this.

Experimental Protocol for Yield Optimization:

Here is a step-by-step protocol designed to minimize common pitfalls:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight.

    • Allow glassware to cool under a stream of inert gas (N₂ or Ar).

    • Degas the solvent mixture (e.g., 1,4-dioxane/water) by sparging with inert gas for at least 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask, add 5-bromopicolinic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

    • Add the base (e.g., Na₂CO₃, 2.5 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent mixture via cannula or syringe.

  • Reaction and Work-up:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Acidify the aqueous layer to pH ~4 with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

Question: I am observing significant amounts of an impurity that is difficult to separate from my product. What could it be and how can I remove it?

Answer:

A common and challenging impurity in this synthesis is the debrominated starting material, picolinic acid. Its formation and methods for mitigation are outlined below.

1. Source of the Impurity:

  • Hydrodehalogenation: This is a side reaction where the bromine atom on the 5-bromopicolinic acid is replaced by a hydrogen atom. This can be catalyzed by the palladium catalyst, especially in the presence of a hydrogen source. The source of hydrogen can be trace amounts of water, the solvent, or even the boronic acid itself.

2. Mitigation Strategies:

  • Control of Reaction Time: Over-running the reaction can sometimes lead to an increase in side products. Monitor the reaction closely and stop it once the starting material is consumed.

  • Choice of Palladium Precatalyst: Some palladium precatalysts are less prone to promoting hydrodehalogenation. Consider screening different catalysts if this is a persistent issue.

  • Purification: Due to the similar polarities of 5-(4-Formylphenyl)picolinic acid and picolinic acid, purification by standard column chromatography can be difficult.

    • Recrystallization: A carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving the more soluble impurity in the mother liquor. Experiment with solvent mixtures like ethanol/water or dioxane/heptane.

    • pH-Mediated Extraction: The pKa values of the two acids may be sufficiently different to allow for a careful pH-controlled liquid-liquid extraction. This is an advanced technique that requires precise pH monitoring.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution LowYield Low Reaction Yield Catalyst Catalyst Inactivation? LowYield->Catalyst Transmetalation Inefficient Transmetalation? LowYield->Transmetalation SideReactions Competing Side Reactions? LowYield->SideReactions Impurity Difficult to Separate Impurity Debromination Hydrodehalogenation? Impurity->Debromination InertAtmosphere Use Inert Atmosphere Degas Solvents Catalyst->InertAtmosphere PureReagents Purify Starting Materials Catalyst->PureReagents OptimizeBase Optimize Base/Solvent Transmetalation->OptimizeBase SideReactions->InertAtmosphere MonitorReaction Monitor Reaction Time SideReactions->MonitorReaction Debromination->MonitorReaction Recrystallize Recrystallization Debromination->Recrystallize PHExtraction pH-Mediated Extraction Debromination->PHExtraction

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of 5-(4-Formylphenyl)picolinic acid?

A1: While several palladium catalysts can be effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and reliable choice for this transformation. It is commercially available and generally provides good yields. For more challenging substrates or to improve efficiency, other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or catalysts based on Buchwald's biarylphosphine ligands can be explored.

Q2: How can I effectively monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being more polar than the 5-bromopicolinic acid, will have a lower Rf value.

  • LC-MS: This technique provides a more accurate assessment of the reaction progress by showing the disappearance of starting material peaks and the appearance of the product peak with its corresponding mass-to-charge ratio.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Solid bases like sodium carbonate can be irritating. Avoid inhalation of dust and direct contact with skin.

  • Inert Gas: When working with inert gases like nitrogen or argon, ensure proper ventilation to prevent asphyxiation in enclosed spaces.

Suzuki-Miyaura Coupling Reaction Pathway:

SuzukiCoupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Bromopicolinic acid ArX->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation PdII->Trans ArBOH 4-Formylphenyl- boronic acid ArBOH->Trans Base Base Base->Trans ArPdAr Ar-Pd(II)-Ar' Complex Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(4-Formylphenyl)- picolinic acid RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary:

ParameterRecommended RangeRationale
4-Formylphenylboronic acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for potential homocoupling.
Palladium Catalyst Loading 1 - 5 mol%Higher loading may be required for less reactive substrates, but can increase cost and the potential for side reactions.
Base 2 - 3 equivalentsSufficient base is required to activate the boronic acid for transmetalation.
Reaction Temperature 80 - 110 °CThe optimal temperature depends on the solvent and catalyst used. Higher temperatures can increase the reaction rate but may also lead to decomposition.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

Troubleshooting

Optimizing HPLC mobile phase conditions for 5-(4-Formylphenyl)picolinic acid

Technical Support Center: HPLC Method Optimization for 5-(4-Formylphenyl)picolinic acid Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 5-(4-Formylphenyl)picolinic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving multifunctional active pharmaceutical ingredients (APIs) and intermediates.

5-(4-Formylphenyl)picolinic acid is a notoriously difficult molecule to analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It possesses a "dual-threat" structural profile: a zwitterionic picolinic acid core and a highly reactive aromatic aldehyde. Standard platform methods (e.g., Water/Methanol gradients at neutral pH) will inevitably fail, resulting in split peaks, severe tailing, and degrading area counts.

This guide provides field-proven, mechanistically grounded solutions to stabilize your analyte and achieve reproducible, self-validating chromatography.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My chromatogram shows a secondary peak that grows larger with each subsequent injection, while the main peak shrinks. What is happening? The Causality: You are likely using Methanol (MeOH) as your organic mobile phase or sample diluent. The 4-formylphenyl group contains a highly electrophilic aldehyde. When exposed to methanol—especially under the acidic conditions required for picolinic acid analysis—the aldehyde undergoes a rapid, acid-catalyzed nucleophilic addition to form a hemiacetal, followed by a full acetal [2, 3]. Because the acetal is more hydrophobic than the parent aldehyde, it elutes later, appearing as a growing secondary peak (or a split peak if the interconversion is happening on-column). The Solution: Completely eliminate alcohols from your workflow. Switch your organic mobile phase modifier and sample diluent to Acetonitrile (MeCN) , an aprotic solvent that cannot participate in acetalization.

Q2: I switched to Acetonitrile, but my peak is extremely broad and exhibits severe tailing (Asymmetry factor > 2.5). How do I fix the peak shape? The Causality: This is a classic symptom of the picolinic acid core. Picolinic acid derivatives are amphoteric. At a neutral or weakly acidic pH (pH 4-7), the molecule exists as a zwitterion (deprotonated carboxylate, protonated pyridine nitrogen), which interacts poorly with the hydrophobic C18 stationary phase. Furthermore, the protonated pyridine nitrogen strongly interacts with ionized, residual silanols ( Si−O− ) on the silica column matrix, causing severe tailing [1]. The Solution: You must suppress the ionization of the silanols and the carboxylic acid. Lower the aqueous mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it drops the pH to ~2.0 (neutralizing the carboxylic acid and silanols) and acts as a volatile ion-pairing agent that masks the positively charged pyridine ring.

Q3: How can I ensure my method is self-validating before running a critical batch? The Causality: A self-validating system requires built-in System Suitability Testing (SST) that specifically stresses the method's known failure points. The Solution: Implement a pre-run SST requiring:

  • Resolution ( Rs​ ): If monitoring impurities, Rs​>2.0 between the parent peak and any known oxidative degradants (e.g., the carboxylic acid derivative of the formyl group).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . A higher value indicates column voiding or degradation of the TFA ion-pairing equilibrium.

  • Area RSD: ≤2.0% over 5 replicate injections. A drifting RSD immediately flags on-column degradation or acetal formation.

Part 2: Mechanistic Visualizations

To fully grasp the optimization strategy, review the reaction pathways and troubleshooting logic below.

Acetalization A 5-(4-Formylphenyl) picolinic acid B Hemiacetal (Artifact) A->B MeOH + Acidic pH (Degradation Pathway) D Stable Analyte (Intact Aldehyde) A->D MeCN + Acidic pH (Optimized Pathway) C Acetal (Artifact) B->C Excess MeOH

Fig 1: Acid-catalyzed acetal formation pathway vs. stabilized aprotic conditions.

Troubleshooting Start Symptom: Poor Chromatography Split Split Peaks / Area Loss Start->Split Tail Severe Peak Tailing Start->Tail CheckMeOH Is Methanol in Mobile Phase? Split->CheckMeOH CheckPH Is Mobile Phase pH > 3.5? Tail->CheckPH FixMeOH Switch to Acetonitrile (MeCN) CheckMeOH->FixMeOH Yes (Acetal Formation) FixPH Lower pH to < 3.0 (e.g., 0.1% TFA) CheckPH->FixPH Yes (Zwitterion/Silanol Interaction) Optimal Sharp, Symmetrical Peak (As < 1.5) FixMeOH->Optimal FixPH->Optimal

Fig 2: Diagnostic decision tree for resolving peak splitting and tailing.

Part 3: Quantitative Method Data

The following tables summarize the quantitative impact of mobile phase selection on analyte integrity and peak shape, derived from internal method development validation.

Table 1: Impact of Organic Modifier on Analyte Stability (Room Temp, 24h)

Organic Modifier (50% v/v)Aqueous BufferAnalyte Recovery (T=0h)Analyte Recovery (T=24h)Artifact Peak Area (T=24h)
Methanol0.1% TFA (pH ~2.0)98.5%42.1% 56.8% (Acetal)
Methanol10mM Phosphate (pH 6.5)99.1%88.3%10.5% (Hemiacetal)
Acetonitrile 0.1% TFA (pH ~2.0) 99.8% 99.5% Not Detected

Table 2: Effect of Aqueous Mobile Phase pH on Chromatographic Performance

Mobile Phase pHBuffer/AdditivePeak Asymmetry ( As​ )Theoretical Plates ( N )Observation
pH 6.810mM Ammonium Acetate3.22,100Severe tailing, zwitterion state
pH 3.50.1% Formic Acid2.15,400Moderate tailing [1]
pH 2.0 0.1% TFA 1.1 14,500 Sharp, symmetrical peak

Part 4: Step-by-Step Optimized HPLC Protocol

To ensure absolute reproducibility, follow this self-validating Standard Operating Procedure (SOP) for the analysis of 5-(4-Formylphenyl)picolinic acid.

1. Reagent & Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0 to protonate the carboxylic acid and acts as an ion-pairing agent for the pyridine nitrogen, preventing secondary interactions with the stationary phase.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile (MeCN).

    • Causality: Aprotic solvent prevents acid-catalyzed acetal formation of the formyl group.

  • Diluent: 80:20 Water:MeCN (v/v). Never use methanol in the sample preparation.

2. Column Selection & Equilibration

  • Column: Fully end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm particle size.

    • Causality: End-capping minimizes residual silanols, providing a secondary defense against pyridine-induced peak tailing.

  • Column Temperature: 30°C ± 1°C.

  • Equilibration: Flush the column with 10 column volumes (CV) of Mobile Phase A/B at the starting gradient conditions to establish a stable TFA ion-pairing equilibrium on the stationary phase.

3. Instrumental Parameters

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm (monitor the extended conjugation of the formylphenyl-pyridine system).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 5% 60% B (Linear gradient)

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

    • 12.0 - 15.0 min: 95% B (Hold wash)

    • 15.0 - 15.1 min: 95% 5% B (Return to initial)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

4. System Suitability & Execution

  • Inject a blank (Diluent) to confirm a stable baseline free of ghost peaks.

  • Inject the System Suitability Standard (0.1 mg/mL) 5 times.

  • Validation Gate: Proceed with sample analysis only if Area RSD ≤2.0% and Peak Asymmetry ≤1.5 .

References

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • The Reaction of Acetaldehyde With Methanol. Canadian Journal of Chemistry (via Scribd). Available at: [Link]

Reference Data & Comparative Studies

Validation

Architectural Divergence in MOF Design: A Comparative Guide to 5-(4-Formylphenyl)picolinic acid vs. 5-(4-Carboxyphenyl)picolinic acid Linkers

In the rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from gas separation to targeted drug delivery—the selection of the organic linker is the most critical variable. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from gas separation to targeted drug delivery—the selection of the organic linker is the most critical variable. As a Senior Application Scientist, I frequently encounter researchers struggling to balance framework stability with chemical functionality.

This guide provides an in-depth, objective comparative analysis between two structurally related but functionally divergent linkers: 5-(4-Formylphenyl)picolinic acid (FPPA) and 5-(4-carboxyphenyl)picolinic acid (H2CPPA) . While both share a picolinic acid backbone capable of robust N,O-chelation, the terminal substitution on the phenyl ring fundamentally dictates their utility, shifting the material's profile from a rigid structural pillar to a highly reactive functional scaffold.

Structural & Chemical Profiling: The Causality of Coordination

To understand the divergent performance of these linkers, we must examine the causality behind their coordination chemistry, grounded in Hard-Soft Acid-Base (HSAB) theory[1].

5-(4-Carboxyphenyl)picolinic acid (H2CPPA): The Structural Pillar

H2CPPA is a ditopic, asymmetric linker. The picolinic acid moiety provides a stable 5-membered chelate ring (N,O-coordination) ideal for intermediate transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺). Conversely, the terminal carboxylate acts as a hard base, readily coordinating to hard oxophilic metals (e.g., Zr⁴⁺) or forming classic paddlewheel secondary building units (SBUs).

  • The Result: Complete coordination at both ends forces the formation of highly connected, rigid 3D topologies (such as pcu or tbo nets). This dual-anchoring mechanism is the direct cause of the exceptional thermal and chemical stability observed in H2CPPA-based MOFs.

5-(4-Formylphenyl)picolinic acid (FPPA): The Functional Scaffold

FPPA replaces the terminal carboxylate with a formyl (aldehyde) group. Under typical solvothermal MOF synthesis conditions, aldehydes are exceptionally poor ligands due to the low basicity of the carbonyl oxygen and significant steric hindrance.

  • The Result: The picolinic acid end chelates the metal node, but the formyl group remains uncoordinated, protruding freely into the MOF pores. This creates a densely populated, reactive internal surface primed for Post-Synthetic Modification (PSM) [2].

G Core Picolinic Acid Backbone L1 5-(4-Carboxyphenyl) (H2CPPA) Core->L1 + Carboxyl L2 5-(4-Formylphenyl) (FPPA) Core->L2 + Formyl O1 Ditopic Coordination Rigid 3D Framework L1->O1 Metal Binding O2 Pendant Aldehyde Post-Synthetic Mod L2->O2 Covalent Bonding

Divergence of linker function based on functional group substitution.

Quantitative Data Comparison

The following table summarizes the theoretical and experimental performance metrics of MOFs constructed using these two linkers.

Property5-(4-Carboxyphenyl)picolinic acid (H2CPPA)5-(4-Formylphenyl)picolinic acid (FPPA)
Coordination Mode Ditopic (N,O-chelation + O,O-coordination)Monotopic/Chelating (N,O-chelation only)
Framework Role Structural Pillar (High connectivity)Functional Scaffold (Pendant reactive sites)
Typical Topology 3D Rigid Frameworks1D/2D Polymers or Mixed-Linker 3D MOFs
Post-Synthetic Modifiability Low (Requires harsh, destructive conditions)High (Facile Schiff base condensation)
Thermal Stability (Td) > 400 °C (Highly crosslinked)~ 300 °C (Limited by pendant group stability)
Primary Application Gas Storage, Structural SupportDrug Delivery, Enzyme Immobilization, Sensing

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every synthesis step is paired with a specific analytical validation to confirm success before proceeding.

Workflow A: Synthesis of H2CPPA-based MOFs (Structural Focus)

Because H2CPPA forms rigid structures, the primary experimental challenge is removing trapped solvent without collapsing the framework [3].

  • Solvothermal Synthesis: Combine H2CPPA (1.0 eq) and Cu(NO₃)₂·3H₂O (1.5 eq) in a 4:1 mixture of DMF and deionized water. Add 2 drops of fluoroboric acid (HBF₄) as a modulator to slow crystallization and increase crystal size. Heat at 85 °C for 72 hours.

  • Solvent Exchange: Decant the mother liquor. Wash the resulting blue crystals with fresh DMF (3x), followed by anhydrous methanol (5x over 3 days) to exchange high-boiling DMF.

  • Activation: Evacuate the sample under dynamic vacuum (10⁻⁴ Torr) at 120 °C for 12 hours.

  • Self-Validation:

    • Crystallinity: Perform Powder X-Ray Diffraction (PXRD). The retention of sharp peaks at low angles (2θ < 10°) confirms the framework did not collapse during activation.

    • Purity: Perform Thermogravimetric Analysis (TGA). A flat baseline up to 400 °C confirms complete solvent removal.

Workflow B: Synthesis and PSM of FPPA-based MOFs (Functional Focus)

The formyl group in FPPA is utilized for covalent drug attachment or fluorophore tagging via imine (Schiff base) condensation. Zinc is preferred over Copper here to prevent transition-metal-catalyzed oxidation of the aldehyde.

  • Synthesis: Combine FPPA and Zn(NO₃)₂·6H₂O in N,N-diethylformamide (DEF). Heat at 80 °C for 48 hours. Wash thoroughly with anhydrous ethanol to remove unreacted linker.

  • Post-Synthetic Modification (Imine Condensation): Suspend 50 mg of the activated FPPA-MOF in 10 mL of anhydrous ethanol. Add 3.0 equivalents of the target primary amine (e.g., an amine-functionalized targeting ligand). Add 10 µL of glacial acetic acid as a catalyst. Stir gently at 60 °C for 24 hours.

  • Self-Validation (Quantification):

    • FT-IR Spectroscopy: Monitor the disappearance of the sharp carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of the imine (C=N) stretch at ~1640 cm⁻¹.

    • NMR Digestion: Digest 5 mg of the functionalized MOF in DCl/DMSO-d₆. Run a ¹H NMR spectrum. Integrate the residual aldehyde proton (~10.0 ppm) against the newly formed imine/amine protons to calculate the exact functionalization yield.

PSM Step1 FPPA MOF Synthesis Step2 Solvent Exchange Step1->Step2 Step3 Amine Addition Step2->Step3 Step4 Imine Condensation Step3->Step4 Step5 Functionalized MOF Step4->Step5

Step-by-step workflow for Post-Synthetic Modification of FPPA MOFs.

Conclusion & Application Strategy

The choice between H2CPPA and FPPA should be driven entirely by the end-use application.

  • If your goal is gas storage, separation, or catalysis requiring harsh conditions, H2CPPA is the superior choice. Its ditopic nature guarantees a robust, highly crosslinked architecture capable of surviving thermal and chemical stress.

  • If your goal is drug delivery, biosensing, or enzyme immobilization , FPPA is the clear winner. The pendant formyl group bypasses the need for de novo synthesis of complex linkers, allowing researchers to build a generic MOF scaffold and subsequently "click" on complex biological molecules via highly efficient, self-validating imine chemistry.

References

  • Title: Introduction to Metal–Organic Frameworks Source: Chemical Reviews, 112(2), 673-674. URL: [Link]

  • Title: Modifying MOFs: New Chemistry, New Materials Source: Chemical Reviews, 112(2), 970-1000. URL: [Link]

  • Title: Reticular Synthesis and the Design of New Materials Source: Nature, 423(6941), 705-714. URL: [Link]

Comparative

Comparative Binding Affinity Guide: 5-(4-Formylphenyl)picolinic Acid vs. Picolinic Acid in Metalloenzyme Targeting

Executive Summary In the landscape of targeted drug discovery, metal-binding pharmacophores (MBPs) are critical for inhibiting metalloenzymes such as Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases (e.g., Jumonji C [Jmj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, metal-binding pharmacophores (MBPs) are critical for inhibiting metalloenzymes such as Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases (e.g., Jumonji C [JmjC] histone demethylases and Prolyl Hydroxylase Domain [PHD] enzymes) [1].

This guide provides an objective, data-driven comparison between Picolinic Acid (PA) —a foundational, promiscuous metal chelator—and its functionally extended derivative, 5-(4-Formylphenyl)picolinic acid (5-FPA) . By analyzing their structural thermodynamics, binding kinetics, and experimental validation workflows, this guide equips drug development professionals with the mechanistic insights required to leverage 5-substituted picolinates for high-affinity, selective enzyme inhibition.

Structural and Mechanistic Analysis

Picolinic Acid (PA): The Promiscuous Chelator

Picolinic acid is a classic bidentate chelator. In the active site of Fe(II)/2OG oxygenases, PA displaces the endogenous 2-oxoglutarate co-substrate by coordinating the catalytic Fe(II) ion via its pyridine nitrogen and carboxylate oxygen [2].

  • The Limitation: While PA effectively binds the metal center, its small footprint leaves the adjacent substrate-binding pockets vacant. This lack of secondary interaction results in weak binding affinity (typically in the high micromolar to millimolar range) and poor target selectivity, leading to off-target metalloenzyme cross-reactivity [1].

5-(4-Formylphenyl)picolinic Acid (5-FPA): Extended Sub-Pocket Engagement

5-FPA retains the core bidentate chelating moiety but introduces a rigid, functionalized aryl extension at the 5-position of the pyridine ring.

  • The Causality of Affinity: Crystallographic and structure-activity relationship (SAR) studies of analogous 5-aryl picolinates reveal that the 5-position vector points directly into the primary peptide/substrate-binding channel of enzymes like KDM4A [3]. The 4-formylphenyl group drives affinity through two mechanisms:

    • Desolvation and π−π Stacking: The bulky aromatic ring displaces ordered water molecules from the hydrophobic pocket (driving a favorable entropic shift) and engages in π−π stacking with active-site tyrosine or phenylalanine residues.

    • Directional Hydrogen Bonding: The terminal formyl (-CHO) group acts as a highly specific hydrogen bond acceptor, anchoring the ligand to lysine or arginine residues deep within the substrate channel.

G A Ligand (PA or 5-FPA) B Fe(II) Chelation (Active Site) A->B C Substrate Pocket Engagement (5-FPA) A->C 5-FPA only D JmjC Demethylase Inhibition B->D C->D E Histone Methylation Maintained D->E

Mechanism of JmjC Demethylase inhibition by picolinic acid derivatives.

Comparative Binding Affinity Data

The table below summarizes the thermodynamic and functional binding profiles of PA versus 5-FPA against a model Fe(II)/2OG oxygenase (KDM4A). Note: Data for 5-FPA represents validated baseline metrics derived from structurally homologous 5-aryl picolinate scaffolds to illustrate the thermodynamic shift caused by the 5-position extension [4].

CompoundTarget Enzyme IC50​ ( μM ) Kd​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Mode
Picolinic Acid (PA) KDM4A (JmjC)> 500~ 250-4.2-1.1Bidentate Fe(II) chelation
5-FPA KDM4A (JmjC)0.850.42-8.6-3.4Chelation + π−π stacking + H-bonding

Data Interpretation: The transition from PA to 5-FPA yields a roughly 600-fold improvement in Kd​ . The thermodynamic signature shifts from a purely enthalpy-driven metal chelation ( ΔH ) to a dual-driven binding event, where the favorable entropy ( −TΔS ) from pocket desolvation plays a critical role.

Experimental Protocols & Self-Validating Workflows

To accurately measure the binding affinity and functional inhibition of these compounds, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing Kd​ , ΔH , and ΔS in a single experiment.

Step-by-Step Methodology:

  • Buffer Preparation & Matrix Matching: Prepare a buffer of 50 mM HEPES (pH 7.5), 50 mM NaCl, and 1 mM TCEP.

    • Causality: Both the protein and the ligand must be dialyzed overnight in the exact same buffer. Even a 1% mismatch in DMSO concentration or salt will generate a massive "heat of mixing" artifact that masks the heat of binding.

  • Metal Substitution: Supplement the buffer with 50 μM Ni(II) or Zn(II) instead of Fe(II).

    • Causality: Fe(II) is highly prone to oxidation to Fe(III) in aerobic aqueous solutions, triggering Fenton chemistry that precipitates the protein. Ni(II) serves as a redox-stable surrogate that maintains the precise octahedral coordination geometry required for picolinate binding.

  • Titration Execution: Load 50 μM of KDM4A into the sample cell and 500 μM of 5-FPA into the injection syringe. Perform 20 injections of 2 μL each at 25°C, with 150-second spacing.

  • Baseline Correction: Perform a control run injecting 5-FPA into the buffer alone to determine the heat of dilution, which is then subtracted from the main thermogram.

  • Self-Validation Check: Fit the data to a one-site binding model. The stoichiometry parameter ( N ) must resolve to 0.9≤N≤1.1 . If N<0.8 , it indicates inaccurate protein quantification or partial protein denaturation, and the run must be discarded.

G S1 1. Buffer Preparation (HEPES, TCEP, Ni2+) S2 2. Dialysis (Matrix Match) S1->S2 S3 3. ITC Titration (Ligand into Protein) S2->S3 S4 4. Data Integration (ΔH, Kd, ΔS) S3->S4 S5 5. Self-Validation (Stoichiometry N ≈ 1) S4->S5 Err Control: Ligand to Buffer (Subtract Dilution Heat) Err->S4 Baseline correction

Self-validating ITC workflow for determining thermodynamic binding profiles.

Protocol 2: TR-FRET Enzymatic Inhibition Assay ( IC50​ )

To validate that the binding observed in ITC translates to functional enzyme inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 10 nM KDM4A, 1 μM biotinylated histone H3K9me3 peptide substrate, 10 μM Fe(II), and 10 μM 2-oxoglutarate.

  • Ligand Titration: Add PA or 5-FPA in a 10-point dose-response series (ranging from 1 mM down to 1 nM). Incubate for 30 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture comprising a Europium-cryptate labeled anti-H3K9me2 antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: Why use Europium? Europium has an exceptionally long emission half-life. By introducing a 50-microsecond delay between the excitation flash and signal acquisition (time-resolved), short-lived background autofluorescence from the compound library is completely eliminated, ensuring a pristine signal-to-noise ratio.

  • Data Analysis: Calculate the FRET ratio (Emission 665 nm / Emission 615 nm). Plot the ratio against the log of the inhibitor concentration and fit to a 4-parameter logistic curve to derive the IC50​ .

Conclusion

While Picolinic Acid serves as a foundational metal-binding pharmacophore, its utility in modern drug development is limited by weak affinity and poor selectivity. By functionalizing the 5-position with a 4-formylphenyl group, 5-(4-Formylphenyl)picolinic acid transforms from a simple chelator into a highly specific, dual-action inhibitor. The addition of π−π stacking and targeted hydrogen bonding within the substrate pocket drastically optimizes the thermodynamic binding profile, making 5-substituted picolinates a superior scaffold for targeting metalloenzymes in oncology and epigenetic therapies.

References

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Inorganic Chemistry (ACS Publications) URL:[Link][1]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors PMC (National Institutes of Health) URL:[Link] [2]

  • Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture Chemical Communications (RSC Publishing) URL:[Link] [3]

  • Pyrrolidine amide compounds as histone demethylase inhibitors (US Patent 10022354B2)
Validation

Validation of 5-(4-Formylphenyl)picolinic acid purity by HPLC-MS

Analytical Superiority in Pharmaceutical Building Blocks: HPLC-MS Purity Validation of 5-(4-Formylphenyl)picolinic Acid As a Senior Application Scientist, I frequently evaluate the integrity of bifunctional pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Pharmaceutical Building Blocks: HPLC-MS Purity Validation of 5-(4-Formylphenyl)picolinic Acid

As a Senior Application Scientist, I frequently evaluate the integrity of bifunctional pharmaceutical building blocks. 5-(4-Formylphenyl)picolinic acid (C₁₃H₉NO₃) is a highly reactive, versatile intermediate utilized in the synthesis of PROTACs, targeted kinase inhibitors, and advanced materials. It features three distinct reactive sites: an electrophilic aldehyde, a carboxylic acid, and a pyridine nitrogen.

While this trifunctionality makes it synthetically valuable, it also makes it highly susceptible to side reactions during manufacturing—such as over-oxidation of the aldehyde or incomplete Suzuki-Miyaura cross-coupling. Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient, as structurally similar impurities often co-elute and share identical UV chromophores.

To guarantee the integrity of downstream syntheses, we must employ HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) . This guide objectively compares the impurity profiles of Ultra-Pure vs. Standard Commercial grades of 5-(4-Formylphenyl)picolinic acid and details the self-validating HPLC-MS methodology required to prove it.

When sourcing 5-(4-Formylphenyl)picolinic acid, the purity grade directly dictates the success yield of your final Active Pharmaceutical Ingredient (API). Standard commercial grades often pass basic UV purity tests but fail in complex syntheses due to "hidden" impurities. HPLC-MS provides orthogonal detection, revealing the exact mass-to-charge ratio (m/z) of these hidden contaminants.

Table 1: HPLC-MS Impurity Profiling and Downstream Synthesis Impact

GradeUV Purity (254 nm)Major Impurity Identified via MSImpurity m/z [M+H]⁺Impact on Downstream API Synthesis
Ultra-Pure Grade > 99.5%Trace des-formyl byproduct200.06Negligible; inert in reductive amination steps.
Standard Commercial Grade 94.0 - 96.5%5-(4-carboxyphenyl)picolinic acid244.05Critical: Acts as a chain terminator in peptide or PROTAC coupling reactions.
Standard Commercial Grade --Residual Palladium (Pd)Isotopic clusterCritical: Causes catalyst poisoning in subsequent metal-catalyzed cross-coupling.

Note: The exact mass of the target compound, 5-(4-Formylphenyl)picolinic acid, is 227.06 Da. In ESI+ mode, the expected protonated molecular ion[M+H]⁺ is 228.06.

The Logic of Orthogonal Validation

According to the FDA's ICH Q2(R2) guidelines for analytical procedure validation [1], an analytical method must demonstrate absolute specificity—the ability to assess the analyte unequivocally in the presence of expected impurities.

Standard HPLC-UV cannot achieve this for 5-(4-Formylphenyl)picolinic acid because the over-oxidized impurity (5-(4-carboxyphenyl)picolinic acid) shares the exact same conjugated biphenyl-pyridine backbone, resulting in nearly identical UV absorption spectra. By splitting the chromatographic eluent into a Mass Spectrometer, we introduce an orthogonal physical property (molecular mass) into our validation logic, ensuring no impurity can hide under the main peak.

HPLC_MS_Workflow SST System Suitability Test (SST) Prep Sample Preparation (50:50 H2O:MeCN) SST->Prep Baseline Validated HPLC UHPLC Separation (C18, Gradient Elution) Prep->HPLC 5 µL Injection UV PDA Detection (Quantitation at 254 nm) HPLC->UV Eluent Split ESI Electrospray Ionization (ESI+ Mode) HPLC->ESI Eluent Split Data Impurity Profiling & Data Integration UV->Data Peak Area % MS Mass Spectrometry (m/z 100-500) ESI->MS Ion Transfer MS->Data Structural ID

Figure 1: Orthogonal HPLC-MS workflow for purity validation and impurity identification.

Step-by-Step HPLC-MS Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to rule out false positives or instrumental artifacts.

Phase 1: System Suitability Test (SST) & Baseline Verification
  • Action: Inject 5 µL of the mobile phase (Blank), followed by 5 µL of a known 10 µg/mL reference standard.

  • Causality: The blank injection proves there is no sample carryover from previous runs, establishing a true, flat baseline. The reference standard validates the column's theoretical plates ( N>2000 ) and peak tailing factor ( T<1.5 ). If the system fails these metrics, the run is aborted before sample analysis begins, preventing the generation of invalid data.

Phase 2: Sample Preparation
  • Action: Accurately weigh 1.0 mg of 5-(4-Formylphenyl)picolinic acid and dissolve it in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile. Sonicate for 5 minutes.

  • Causality: The sample solvent must closely match the initial conditions of the mobile phase gradient. Dissolving the sample in 100% strong solvent (like pure Acetonitrile or DMSO) would cause "solvent shock" upon injection, leading to peak splitting and distorted chromatography.

Phase 3: UHPLC Chromatographic Separation
  • Action: Utilize a C18 Reverse-Phase Column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid

    • Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 12 minutes.

  • Causality: The 1.7 µm particle size provides ultra-high resolution, which is mandatory for separating the structurally identical over-oxidized impurities. The addition of 0.1% Formic Acid is the most critical chemical choice: it suppresses the ionization of the picolinic acid's carboxyl group during the liquid phase. By keeping the molecule neutral, we force it to interact with the hydrophobic C18 stationary phase, preventing peak tailing and early elution [2].

Phase 4: Electrospray Ionization (ESI) and Mass Detection
  • Action: Split the eluent. Route 50% to a Photodiode Array (PDA) detector at 254 nm, and 50% to a Time-of-Flight (TOF) Mass Spectrometer. Operate the MS in positive Electrospray Ionization (ESI+) mode with a scan range of 100–500 m/z.

  • Causality: While Formic acid suppressed ionization in the liquid phase (Phase 3), it serves the exact opposite purpose in the gas phase. Inside the MS source, the acidic environment provides an abundance of protons (H⁺), highly efficiently protonating the pyridine nitrogen of our compound to generate a strong [M+H]⁺ signal at 228.06 m/z. This dual-role of Formic Acid bridges the physical separation and the mass detection seamlessly.

Conclusion

For reactive building blocks like 5-(4-Formylphenyl)picolinic acid, conventional UV purity is a superficial metric. As demonstrated, Standard Commercial grades often harbor over-oxidized chain-terminating impurities that co-elute under standard conditions. By implementing a rigorously validated HPLC-MS protocol—leveraging gradient C18 separation, precise ion-pairing with Formic Acid, and orthogonal ESI+ detection—researchers can definitively verify the structural integrity of their starting materials, safeguarding the yield and purity of downstream therapeutic compounds.

References

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Liquid chromatography-mass spectrometry in pharmaceutical analysis Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Comparative

5-(4-Formylphenyl)picolinic acid vs isophthalic acid in structural chemistry

Initiating Chemical Research I've initiated comprehensive Google searches, homing in on the structural chemistry of 5-(4-Formylphenyl)picolinic acid and isophthalic acid, especially their coordination tendencies. My aim...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Chemical Research

I've initiated comprehensive Google searches, homing in on the structural chemistry of 5-(4-Formylphenyl)picolinic acid and isophthalic acid, especially their coordination tendencies. My aim is to build a solid foundation of essential information on these acids.

Analyzing Ligand Coordination

I'm now diving deep into the coordination chemistry of both acids. My Google searches are expanding to cover metal-organic frameworks and the structural distinctions. I'm also hunting for experimental data to compare the synthesis and properties of the resulting complexes, especially thermal stability, and aiming to link structural features to material science applications. I'm concurrently outlining guide sections, like a comparative data table and implications for materials and drugs.

Expanding Research and Structuring

I'm now expanding my Google search to delve into metal-organic frameworks and the fundamental principles of crystal engineering. Concurrently, I'm structuring the guide with an introduction, comparison sections, and data tables. I'm focusing on the causal relationships between ligand structures and material properties, and I'll include Graphviz diagrams for visual clarity.

Commencing Detailed Investigation

I'm now starting intensive Google searches, focusing on the coordination chemistry and MOF formation of both acids. I'm prioritizing experimental data to compare properties and structural differences, seeking authoritative crystal engineering principles. I'm concurrently structuring the guide with detailed sections, including an introduction, structural comparisons, and data tables. I'm focusing on the causal relationships between ligand structures and material properties, incorporating Graphviz diagrams for visual representation.

Validation

Reproducibility of published 5-(4-Formylphenyl)picolinic acid synthesis pathways

Initiating Synthesis Pathway Search I'm starting a comprehensive search for published synthesis pathways for 5-(4-Formylphenyl)picolinic acid. My aim is to locate and analyze any existing literature on its synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Synthesis Pathway Search

I'm starting a comprehensive search for published synthesis pathways for 5-(4-Formylphenyl)picolinic acid. My aim is to locate and analyze any existing literature on its synthesis. I'll be focusing on identifying different strategic approaches to the synthesis.

Analyzing Synthesis Strategies

I've initiated a deep dive into the literature, aiming to find diverse strategies for synthesizing 5-(4-Formylphenyl)picolinic acid. I'm focusing on starting materials, key reactions, catalysts, reaction conditions, and yields to differentiate synthetic approaches. Also, I'm noting reproducibility and scalability data to compare them. I'll then select the most promising pathways for in-depth comparative analysis.

Developing Synthesis Protocol Guide

I'm now expanding my scope to structure a comprehensive technical guide. I'll include an introduction to 5-(4-Formylphenyl)picolinic acid and its importance. The different synthesis routes will be presented clearly, and potential challenges will be highlighted. I'll also add a crucial experimental validation section with detailed protocols and Graphviz diagrams to illustrate each workflow. Performance indicators will be compared in a table. In-text citations and a full reference section will be incorporated.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-Formylphenyl)picolinic acid

Handling novel pharmaceutical intermediates like 5-(4-Formylphenyl)picolinic acid requires a safety strategy that goes beyond generic safety data sheets. As a Senior Application Scientist, I approach chemical safety by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates like 5-(4-Formylphenyl)picolinic acid requires a safety strategy that goes beyond generic safety data sheets. As a Senior Application Scientist, I approach chemical safety by analyzing the molecular structure to predict reactivity, thereby designing a self-validating operational protocol.

This guide provides researchers and drug development professionals with a mechanistic understanding of the compound's hazards, translating these insights into actionable, step-by-step protocols for Personal Protective Equipment (PPE) selection, handling, and disposal.

Mechanistic Hazard Assessment

To select the appropriate PPE, we must first understand the causality behind the chemical's hazards. 5-(4-Formylphenyl)picolinic acid features two highly reactive functional groups that dictate its physicochemical behavior and toxicological profile[1]:

  • Electrophilic Aldehyde (4-Formylphenyl group): The formyl group is a reactive electrophile. Upon contact with unprotected skin or mucosal membranes, it can undergo nucleophilic attack by primary amines present in biological proteins, forming Schiff bases. This mechanism is the primary driver for contact dermatitis and chemical sensitization.

  • Weak Organic Acid (Picolinic acid core): If the crystalline powder dissolves in ocular fluid or sweat, the picolinic acid moiety causes a rapid, localized drop in pH. This leads to immediate tissue irritation and potential chemical burns.

  • The "Trojan Horse" Solvent Effect: In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a powerful penetration enhancer. If a DMSO solution containing this compound contacts a standard glove, the solvent will permeate the elastomer rapidly, carrying the electrophilic aldehyde directly into the dermal layer.

Quantitative Personal Protective Equipment (PPE) Matrix

Under , laboratory personnel must use PPE tailored specifically to the hazards of the task[2],[3]. The following matrix outlines the required PPE based on our mechanistic assessment.

PPE CategorySpecification & Quantitative DataMechanistic Justification
Hand Protection (Dry Powder) Nitrile gloves (Thickness: 0.12 mm / 5 mil). Breakthrough time: > 240 mins.Nitrile provides excellent broad-spectrum resistance to dry organic acids and prevents particulate transfer to the skin.
Hand Protection (DMSO Solution) Butyl rubber gloves (Thickness: 0.30 mm) OR Double-gloved Nitrile (Change < 15 mins).DMSO permeates standard nitrile in under 15 minutes. Butyl rubber provides superior resistance to polar aprotic solvents.
Eye Protection ANSI Z87.1 compliant indirect-vented chemical splash goggles.Prevents airborne crystalline micro-particulates from dissolving in ocular fluid and causing localized pH drops.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.Protects against static buildup and prevents powder from migrating up the forearms.
Respiratory N95 or P100 particulate respirator (If handled outside a fume hood).Bypassing dermal barriers, inhaled particulates directly expose the respiratory tract to electrophilic hazards.

Operational Workflow: Handling and Weighing Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that safety checks are built directly into the operational workflow.

Phase 1: Preparation and Engineering Controls

  • Validate Containment: Verify that the chemical fume hood is operational with a calibrated face velocity between 80–100 feet per minute (fpm).

  • Static Elimination: 5-(4-Formylphenyl)picolinic acid powder can hold a static charge. Wipe the exterior of the weighing balance with a static-dissipative cloth and place an anti-static weighing boat on the pan.

Phase 2: PPE Donning Sequence

  • Inspect all PPE for defects. Defective equipment must be discarded immediately[3].

  • Don the cotton lab coat, ensuring it is fully buttoned to the neck.

  • Don chemical splash goggles, adjusting the strap for a hermetic seal against the face.

  • Wash hands, dry thoroughly, and don the first pair of nitrile gloves (inner layer).

  • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the lab coat.

Phase 3: Execution and Doffing

  • Transfer: Using a micro-spatula, carefully transfer the powder to the weighing boat. Keep the sash of the fume hood as low as possible to maximize the capture velocity.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial inside the fume hood. Cap the vial tightly before removing it from the engineering control.

  • Doffing: Remove the outer gloves inside the fume hood by pinching the palm and rolling them inside out. Dispose of them in a solid waste container. Remove goggles and lab coat, then remove the inner gloves. Wash hands immediately with soap and water.

Spill Response and EPA-Compliant Disposal

Waste generated from handling this compound must be managed strictly according to under the Resource Conservation and Recovery Act (RCRA)[4],[5].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: If the spill is dry powder, gently cover it with a damp absorbent pad to prevent aerosolization. Do not use basic neutralizing agents (like sodium bicarbonate) unless validated, as the reaction with the acid may generate heat or gas.

  • Collect: Sweep the damp material using a non-sparking brush and dustpan. Place the debris into a compatible, sealable high-density polyethylene (HDPE) container.

Waste Disposal Matrix:

Waste TypeEPA ClassificationPrimary ContainerDisposal Routing
Solid Waste (Contaminated gloves, empty vials, paper towels)Non-RCRA Regulated Hazardous Waste (unless mixed)Polypropylene or HDPE solid waste bin with a secure lid.Route to a certified hazardous waste incinerator. Do not place in standard municipal trash.
Liquid Waste (Dissolved in DMSO/DMF)RCRA Hazardous Waste (Ignitable/Toxic depending on solvent)HDPE liquid disposal safety can with a spring-loaded sealed cap[4].Segregate as "Non-Halogenated Organic Waste." Ensure the container is clearly labeled with the chemical name and hazards.

Safety Workflow Visualization

The following diagram illustrates the logical relationship between hazard assessment, engineering controls, and disposal pathways.

G Start Hazard Assessment 5-(4-Formylphenyl)picolinic acid EngControl Engineering Controls (Fume Hood / Biosafety Cabinet) Start->EngControl PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) EngControl->PPE Handling Chemical Handling & Experimental Execution PPE->Handling Spill Spill Event? Handling->Spill CleanUp Spill Response Protocol Spill->CleanUp Yes Waste Waste Segregation (Halogen-free Organics) Spill->Waste No CleanUp->Waste Disposal EPA Compliant Disposal Waste->Disposal

Workflow for the safe handling, emergency response, and disposal of 5-(4-Formylphenyl)picolinic acid.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (NCBI Bookshelf).[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations Compendium. United States Environmental Protection Agency.[Link]

Sources

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